molecular formula C10H12N2 B2812749 1-cyclopentyl-4-ethynyl-1H-pyrazole CAS No. 2098065-88-2

1-cyclopentyl-4-ethynyl-1H-pyrazole

Cat. No.: B2812749
CAS No.: 2098065-88-2
M. Wt: 160.22
InChI Key: PXWJMDYNSIWHNN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-ethynyl-1H-pyrazole is a specialized organic compound of significant interest in medicinal chemistry and materials science. It features a pyrazole heterocycle, a privileged scaffold in drug discovery, which is substituted at the N-1 position with a cyclopentyl group and at the C-4 position with an ethynyl (acetylene) moiety . The pyrazole core is a common feature in numerous pharmacologically active molecules, serving as a key structural element in various therapeutic agents . The primary research value of this compound lies in its role as a versatile chemical building block. The reactive ethynyl group is particularly valuable for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or via [3+2] cycloaddition reactions (e.g., Huisgen cycloaddition) to form more complex molecular architectures . These reactions are fundamental strategies for constructing conjugated systems for organic electronic materials or for linking pharmacophores in medicinal chemistry programs. The cyclopentyl substituent can influence the compound's lipophilicity and metabolic stability, making it a useful moiety to study in structure-activity relationship (SAR) investigations. While the specific biological activities of this compound require experimental determination, pyrazole derivatives are widely investigated for a broad spectrum of pharmacological applications. Reported activities in this chemical space include anti-inflammatory, anticancer, antibacterial, and antiviral effects . Researchers can utilize this compound as a critical intermediate in the synthesis of novel pyrazole-based ligands, functional materials, or potential bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-4-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJMDYNSIWHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The N-Cyclopentyl Pyrazole Scaffold: A Technical Guide to SAR and Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-cyclopentyl pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, most notably validated by the success of Ruxolitinib (Jakafi/Jakavi), a potent JAK1/2 inhibitor. This structural motif offers a unique balance of physicochemical properties: the pyrazole ring serves as a robust hydrogen-bond acceptor/donor system for hinge binding in kinases, while the cyclopentyl group provides critical hydrophobic bulk with high fraction of sp3 character (


), modulating solubility and metabolic stability better than planar aryl or flexible alkyl alternatives.

This guide analyzes the Structure-Activity Relationship (SAR), synthetic challenges (specifically regioselectivity), and biological validation of this scaffold.[1]

Part 1: The Pharmacophore & Physicochemical Logic

Why N-Cyclopentyl?

In drug design, the choice of the N-substituent on the pyrazole ring is rarely arbitrary. The cyclopentyl group offers three distinct advantages over its analogs (e.g., phenyl, methyl, cyclohexyl):

  • Metabolic Stability: Unlike linear alkyl chains (n-pentyl) which are prone to rapid

    
    -oxidation, the cyclic nature of the cyclopentyl group sterically hinders metabolic attack while maintaining lipophilicity.
    
  • Entropy & Shape Complementarity: The cyclopentyl ring has a distinct "envelope" conformation. In the context of kinase inhibitors (like JAK2), this group typically occupies the hydrophobic pocket adjacent to the ATP-binding site (often the solvent-exposed region or a specific hydrophobic sub-pocket). It provides a tighter fit than the smaller cyclobutyl and is less sterically demanding than the chair-conformation cyclohexyl group.

  • 
     Enhancement:  Increasing the saturation of a molecule (Fraction sp3) is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with flat, aromatic-heavy compounds.
    
The Scaffold Architecture

The core structure generally consists of a pyrazole ring substituted at the N1 position with a cyclopentyl group. The C3 and C4 positions are the primary vectors for further diversification to engage specific protein residues.

Table 1: Physicochemical Comparison of N-Substituents

SubstituentLipophilicity (cLogP)Conformational FlexibilityMetabolic LiabilityKey Advantage
Methyl LowNoneLowLow steric bulk; solvent exposed.
n-Pentyl HighHigh (Floppy)High (Oxidation)Fills long hydrophobic channels.
Phenyl HighLow (Rigid)Medium (Hydroxylation)

-stacking potential; planar.
Cyclopentyl Optimal Medium (Puckered) Low High

; specific shape fit.

Part 2: Case Study – The Ruxolitinib Paradigm (JAK Inhibition)[2]

The most authoritative example of this SAR is Ruxolitinib , an inhibitor of Janus Kinases (JAK1/JAK2).

Mechanism of Action (JAK-STAT Pathway)

The JAK enzymes are cytoplasmic tyrosine kinases associated with cytokine receptors.[2] Upon cytokine binding, JAKs phosphorylate STAT transcription factors, which dimerize and translocate to the nucleus.[2][3]

Diagram 1: The JAK-STAT Signaling Cascade This diagram illustrates the pathway blocked by N-cyclopentyl pyrazole inhibitors.

JAK_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Target of N-Cyclopentyl Pyrazole) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation STAT_P p-STAT (Dimer) STAT_Inactive->STAT_P Dimerization Nucleus Nucleus / Gene Transcription STAT_P->Nucleus Translocation Inhibitor Ruxolitinib Inhibitor->JAK ATP Competitive Inhibition

Caption: The JAK-STAT pathway showing the specific intervention point of pyrazole-based inhibitors at the JAK kinase domain.

Structural Basis of Binding

In Ruxolitinib, the pyrazole N1-cyclopentyl group does not bind in the hinge region itself. Instead:

  • Hinge Binder: The pyrrolo[2,3-d]pyrimidine system mimics adenine, forming hydrogen bonds with the kinase hinge region (Glu930 and Leu932 in JAK2).

  • The Pyrazole Linker: Connects the hinge binder to the cyclopentyl group.

  • The Cyclopentyl Role: It projects into a hydrophobic pocket, shielding the core from solvent and providing van der Waals contacts that stabilize the bound conformation. The chiral center on the cyclopentyl ring (in Ruxolitinib) is critical; the (R)-enantiomer is significantly more potent than the (S)-enantiomer, demonstrating that the pocket has specific stereochemical requirements.

Part 3: Synthetic Methodologies & Regioselectivity[1][5][6]

Synthesizing N-cyclopentyl pyrazoles presents a classic challenge in heterocyclic chemistry: Regioselectivity . When reacting a hydrazine with an unsymmetrical 1,3-dielectrophile, two isomers (1,3- and 1,5-substituted) are possible.

Primary Route: Condensation

The most common industrial route involves the reaction of cyclopentyl hydrazine with a 1,3-dicarbonyl equivalent (or enaminone).

Regioselectivity Rule:

  • Sterics drive the reaction. The more nucleophilic nitrogen of the hydrazine (usually the NH attached to the cyclopentyl group, unless electronically deactivated) attacks the most reactive/least hindered electrophilic carbon.

  • Challenge: Separation of regioisomers is often required via chromatography or crystallization.

Secondary Route: N-Alkylation

Alternatively, a pre-formed pyrazole can be alkylated with a cyclopentyl halide (e.g., bromocyclopentane) or via Mitsunobu reaction with cyclopentanol.

  • Drawback: This often yields a mixture of N1 and N2 alkylation products, governed by the tautomeric equilibrium of the pyrazole.

Diagram 2: Synthetic Workflow for N-Cyclopentyl Pyrazoles

Synthesis_Flow Hydrazine Cyclopentyl Hydrazine Reaction Cyclocondensation (Ethanol, Reflux) Hydrazine->Reaction Electrophile 1,3-Enaminone (R-CO-CH=CH-NMe2) Electrophile->Reaction Isomer_A 1,3-Substituted (Desired) Reaction->Isomer_A Major Isomer_B 1,5-Substituted (Byproduct) Reaction->Isomer_B Minor Purification Chiral Separation / Crystallization Isomer_A->Purification Isomer_B->Purification

Caption: Regioselective synthesis pathway. The steric bulk of the cyclopentyl group directs the condensation, though isomer separation is often required.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of N-Cyclopentyl Pyrazole

Based on standard methodologies adapted from Lin et al. (Incyte Corporation).

Objective: Synthesis of a 1-cyclopentyl-4-substituted pyrazole core.

  • Reagents:

    • Cyclopentylhydrazine hydrochloride (1.0 eq)

    • 3-(Dimethylamino)-2-(substituted)-acrolein (Enaminone) (1.0 eq)

    • Potassium Carbonate (

      
      ) (2.5 eq)
      
    • Ethanol (anhydrous)

  • Procedure:

    • Step 1: Dissolve the enaminone in ethanol (0.5 M concentration) in a round-bottom flask.

    • Step 2: Add Cyclopentylhydrazine HCl and

      
      .
      
    • Step 3: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor consumption of enaminone by TLC (50% EtOAc/Hexanes).
      
    • Step 4: Cool to room temperature. Remove solvent under reduced pressure.

    • Step 5: Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Step 6: Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Step 7 (Purification): Purify via flash column chromatography on silica gel. The N1-cyclopentyl isomer typically elutes differently than the N2/regioisomer due to shielding of the nitrogen lone pair.

    • Validation: Confirm structure via 1H-NMR (look for the distinct cyclopentyl multiplet at

      
       4.5–4.8 ppm for the methine proton).
      
Protocol B: In Vitro JAK Kinase Assay

Standard radiometric or FRET-based assay to determine


.
  • System: Recombinant JAK1 or JAK2 kinase domain.

  • Substrate: Peptide substrate (e.g., IRS-1 derived peptide).

  • Reaction Buffer: 100 mM HEPES (pH 7.4), 10 mM

    
    , 1 mM DTT, 0.01% BSA.
    
  • Workflow:

    • Prepare 3-fold serial dilutions of the N-cyclopentyl pyrazole compound in DMSO.

    • Incubate compound with Enzyme (JAK2) for 15 minutes at RT.

    • Initiate reaction by adding ATP (

      
       concentration) and Peptide substrate.
      
    • Incubate for 60 minutes at

      
      .
      
    • Stop reaction (EDTA) and detect phosphorylation (via fluorescence or radioactive count).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Part 5: Broader Applications & Future Directions

While JAK inhibitors are the primary application, the N-cyclopentyl pyrazole scaffold is being explored in:

  • HPK1 Inhibitors: Hematopoietic progenitor kinase 1 is a target for cancer immunotherapy.[4] Recent studies utilize the pyrazole core to orient substituents into the solvent channel.[4]

  • CB1 Antagonists: While Rimonabant uses a dichlorophenyl group, newer generations of CB1 antagonists explore aliphatic cycles (like cyclopentyl) to reduce psychiatric side effects by modulating blood-brain barrier penetration (LogP adjustment).

Summary of Key SAR Trends
  • N1-Cyclopentyl: Optimal for hydrophobic pocket filling (Volume ~85 ų).

  • C3-Substitution: Critical for selectivity (steric gatekeeper interaction).

  • C4-Substitution: Usually the vector for the hinge-binding motif (e.g., pyrrolopyrimidine in Ruxolitinib).

References

  • Lin, Q., et al. (2009). Discovery of Ruxolitinib (INCB018424): A Potent, Selective, and Orally Bioavailable JAK1/JAK2 Inhibitor. ACS Medicinal Chemistry Letters.[5] [Link]

  • Furet, P., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof.[6][7] Journal of Medicinal Chemistry.[8][9][6][7][10] [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[8][9][6][7][10] [Link]

  • Mesa, R. A., et al. (2012). Ruxolitinib: A new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology. [Link]

  • Aggarwal, R., et al. (2006). Regioselective synthesis of some new 1,3,5-trisubstituted pyrazoles. Journal of Chemical Sciences. [Link]

Sources

4-Ethynylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-ethynylpyrazole scaffold represents a high-value chemotype in modern drug discovery, particularly within kinase inhibitor design and fragment-based drug discovery (FBDD).[1] Unlike simple pyrazoles, the 4-ethynyl substitution introduces a rigid, linear geometry (sp-hybridized carbon) that serves two critical functions: it acts as a "molecular rod" to traverse narrow hydrophobic channels in enzyme active sites, and it functions as a reactive "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate diverse triazole libraries.[1]

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-ethynylpyrazole derivatives.

Part 1: Synthetic Architecture

The foundation of any medicinal chemistry campaign is a robust, scalable synthetic route. For 4-ethynylpyrazoles, two primary pathways dominate: Palladium-catalyzed cross-coupling and homologation of aldehydes.[1]

The Sonogashira Protocol (The "Workhorse" Route)

The most direct method involves the coupling of 4-iodopyrazole with a terminal alkyne or a protected acetylene source (e.g., TMS-acetylene).

  • Mechanism: Pd(0)/Cu(I) catalytic cycle.[1]

  • Critical Insight: 4-Iodopyrazoles are significantly less reactive than their phenyl counterparts due to the electron-rich nature of the pyrazole ring (especially if N-unprotected).[1]

  • Expert Tip: Always protect the N1-position (e.g., with THP, SEM, or Boc) before coupling.[1] Free NH-pyrazoles can poison the Pd catalyst by coordinating to the metal center.

The Seyferth-Gilbert Homologation (The "De Novo" Route)

When the 4-iodo precursor is unavailable or the scaffold is sensitive to Pd/Cu, the conversion of 4-formylpyrazole to the alkyne via the Ohira-Bestmann reagent is the gold standard.

  • Mechanism: Base-mediated reaction of dimethyl (1-diazo-2-oxopropyl)phosphonate with an aldehyde to form an alkynyl moiety.[1][2]

  • Advantage: Avoids transition metals; compatible with complex, pre-existing functionalities.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing 4-ethynylpyrazole derivatives, highlighting the divergence point for library generation.

SynthesisWorkflow Start Starting Material: Pyrazole Core Iodo 4-Iodopyrazole (Halogenation) Start->Iodo NIS or I2 Formyl 4-Formylpyrazole (Vilsmeier-Haack) Start->Formyl POCl3/DMF Protect N1-Protection (SEM/THP/Boc) Iodo->Protect Formyl->Protect Sonogashira Sonogashira Coupling (Pd/Cu, TMS-acetylene) Protect->Sonogashira Route A Seyferth Seyferth-Gilbert (Ohira-Bestmann) Protect->Seyferth Route B Ethynyl 4-Ethynylpyrazole (Key Intermediate) Sonogashira->Ethynyl Deprotection (TBAF) Seyferth->Ethynyl Direct Library Click Chemistry (Triazole Library) Ethynyl->Library CuAAC (+Azides) Target Kinase Inhibitor (Rigid Analog) Ethynyl->Target Spacer Optimization

Caption: Dual-pathway synthesis of 4-ethynylpyrazole. Route A (Sonogashira) is preferred for scale; Route B (Seyferth-Gilbert) is preferred for metal-sensitive substrates.[1]

Part 2: Medicinal Chemistry Logic (SAR)

The "Molecular Rod" Effect

In kinase inhibitors, the "gatekeeper" residue often guards a hydrophobic back-pocket. The 4-ethynyl group provides a unique structural solution:

  • Linearity: The alkyne bond angle is 180°, creating a rigid spacer that projects substituents deep into the pocket without steric clash.

  • Electronic Profile: The alkyne

    
    -cloud can engage in weak interactions with aromatic residues (e.g., Phenylalanine) in the active site, known as 
    
    
    
    -stacking or T-shaped interactions.[1]
Fragment-Based Drug Discovery (FBDD)

The 4-ethynylpyrazole is a "privileged fragment."[1]

  • Click-Ready: It serves as a universal acceptor for azide libraries.[1] A chemist can synthesize a single batch of 4-ethynylpyrazole core and react it with 96 different azides in a plate format to rapidly screen for binding interactions (e.g., H-bonds) in the solvent-exposed region of the protein.[1]

  • Bioisostere: The 1,2,3-triazole product formed via click chemistry is a classic bioisostere for amide bonds, offering similar planarity and H-bond acceptor properties but with greater metabolic stability (resistance to proteases).[1]

Covalent Targeting Potential

While less common than acrylamides, alkynes can act as "warheads" for covalent inhibition of Cysteine residues, particularly when activated by an electron-withdrawing group or positioned in close proximity to a nucleophile.[1] This is relevant for Targeted Covalent Inhibitors (TCIs) designed to achieve infinite residence time on the target.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole (Sonogashira Method)

This protocol is optimized for 4-iodopyrazoles, which are notoriously sluggish in cross-coupling compared to aryl iodides.[1]

Reagents:

  • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)[1]

  • Ethynyltrimethylsilane (1.5 equiv)[1]

  • Pd(PPh3)2Cl2 (5 mol%)[1]

  • CuI (10 mol%)[1]

  • Triethylamine (Et3N) / DMF (1:4 ratio)[1]

Procedure:

  • Degassing: In a flame-dried Schlenk flask, dissolve the protected iodopyrazole in anhydrous DMF/Et3N. Sparge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI quickly under a stream of Argon. The solution should turn yellow/brown.

  • Reaction: Add ethynyltrimethylsilane via syringe. Seal the vessel and heat to 70°C for 4–6 hours. Monitor by TLC (the product is usually fluorescent or UV-active).[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.[1][3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Deprotection: Treat the purified intermediate with TBAF (1.1 equiv) in THF at 0°C for 30 mins to reveal the terminal alkyne.

Protocol B: "Click" Derivatization (Library Generation)

Standard procedure for converting the 4-ethynyl scaffold into a triazole library.

Reagents:

  • 4-Ethynylpyrazole scaffold (1.0 equiv)[1]

  • R-Azide (1.1 equiv)[1]

  • CuSO4[1]·5H2O (10 mol%)[1]

  • Sodium Ascorbate (20 mol%)[1]

  • t-BuOH/H2O (1:1)[1]

Procedure:

  • Dissolve the alkyne and azide in t-BuOH/H2O.

  • Add sodium ascorbate (freshly prepared solution) followed by CuSO4.

  • Stir vigorously at RT for 2–12 hours. The product often precipitates out of the aqueous mixture.

  • Validation: No column chromatography is usually needed for initial screening; simple filtration or extraction yields >90% purity.[1]

Part 4: Case Studies & Applications

Case Study 1: JNK Kinase Inhibitors

Research into c-Jun N-terminal kinases (JNK) has utilized the pyrazole scaffold extensively.[1]

  • Challenge: Achieving selectivity between JNK isoforms (JNK1 vs. JNK3).

  • Solution: Substitution at the 4-position of the pyrazole ring is critical. Using a 4-ethynyl linker allows the extension of the molecule into the "selectivity pocket" (often distinct between isoforms) without disrupting the H-bonds formed by the pyrazole nitrogens at the hinge region.

  • Outcome: 4-(Triazolyl)pyrazole derivatives (synthesized via the ethynyl intermediate) have shown nanomolar potency and improved selectivity profiles compared to 4-phenyl analogs [1].[1]

Case Study 2: Aurora Kinase Inhibitors (Fragment Optimization)

In the development of Aurora kinase inhibitors (e.g., analogs of AT9283), the pyrazole core binds to the hinge region.

  • Strategy: Chemists used the 4-position to grow the molecule.[5]

  • Role of Ethynyl: The ethynyl group was used as a rigid connector to link the pyrazole to a solubilizing morpholine or piperazine group. The rigidity prevented the "flopping" of the solubilizing tail, locking it into a conformation that minimized entropic penalty upon binding [2].

Part 5: References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.[1] URL:[Link][1]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Source: PubMed / J Med Chem. URL:[1][Link]

  • Seyferth–Gilbert homologation: Reaction Mechanism and Bestmann Modification. Source: Organic Chemistry Portal.[1][2] URL:[Link]

Sources

Novel Pyrazole Building Blocks: Synthetic Frontiers and Medicinal Utility in Modern Drug Discovery

[1]

Executive Summary

The pyrazole scaffold has transcended its traditional role as a simple linker to become a "privileged structure" in modern medicinal chemistry. While historically ubiquitous in NSAIDs (e.g., celecoxib), recent approvals between 2020 and 2025—such as Asciminib , Pirtobrutinib , and Berotralstat —demonstrate a paradigm shift. Contemporary drug discovery now leverages novel pyrazole building blocks featuring specific fluorination patterns, fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines), and boron-containing pharmacophores to solve complex bioavailability and selectivity challenges.

This technical guide dissects the synthetic methodologies, structural innovations, and clinical applications of these next-generation pyrazoles, providing actionable protocols for medicinal chemists.

The Pyrazole Advantage: Physicochemical & Bioisosteric Logic[2]

The enduring utility of the pyrazole ring stems from its unique electronic duality. It functions simultaneously as a hydrogen bond donor (NH) and acceptor (N2), allowing it to mimic peptide bonds or phenolic moieties while offering superior metabolic stability.

Bioisosteric Applications[2][3][4][5][6][7]
  • Amide Isostere: The pyrazole ring can replace the amide bond (–CONH–) in peptide mimetics. This rigidifies the backbone, reducing entropic penalties upon binding and improving proteolytic stability.

  • Phenol Isostere: Pyrazoles serve as lipophilic replacements for phenols.[1] Unlike phenols, which are prone to rapid Phase II glucuronidation, pyrazoles maintain H-bond donor capability (pKa ~14) without the metabolic liability.

Pharmacophore Mapping

The diagram below illustrates the interaction logic of pyrazole-based inhibitors within a kinase ATP-binding pocket, highlighting why N1/N2 substitution patterns are critical for selectivity.

PyrazolePharmacophoreTargetProtein Target (e.g., Kinase Hinge)PyrazolePyrazole ScaffoldTarget->PyrazoleBinding PocketHB_DonorNH (Donor)Metabolic StabilityPyrazole->HB_DonorH-Bond InteractionHB_AcceptorN2 (Acceptor)Vector for Solubilizing GroupsPyrazole->HB_AcceptorSolvent ExposureSubstituentC3/C5 Substituents(Selectivity Gates)Pyrazole->SubstituentSteric FitHB_Donor->TargetH-Bond (Hinge Region)

Figure 1: Pharmacophore interaction logic of the pyrazole scaffold within a typical kinase binding pocket.

Emerging Structural Classes

Fluorinated Pyrazoles

The introduction of fluorine atoms modulates pKa and lipophilicity (LogD).

  • Difluoromethyl (CHF2) Pyrazoles: Emerging as "lipophilic hydrogen bond donors." The CHF2 group acts as a weak H-bond donor while increasing metabolic resistance compared to methyl groups.

  • Trifluoromethyl (CF3) Pyrazoles: Used to occupy hydrophobic pockets. Recent syntheses allow for regioselective placement of CF3 at the C3 or C5 position, drastically altering the dipole moment and vector of the molecule.

Fused Systems: Pyrazolo[1,5-a]pyrimidines

This scaffold is a bioisostere of the purine ring (ATP mimic) but lacks the metabolic liability of the N7/N9 positions in purines. It is central to the design of inhibitors for CK2 , EGFR , and B-Raf . The fusion constrains the pyrazole nitrogen, fixing the tautomeric state and pre-organizing the inhibitor for binding.

Boron-Containing Pyrazoles

A cutting-edge frontier involves incorporating boronic esters or benzoxaboroles directly onto the pyrazole ring. These "borolone" derivatives can form reversible covalent bonds with serine or threonine residues in active sites (e.g., covalent kinase inhibitors), offering high potency with tunable residence times.

Advanced Synthetic Methodologies[9]

The historical challenge in pyrazole synthesis is regioselectivity (N1 vs. N2 alkylation). Traditional Knorr synthesis often yields mixtures. Modern methods utilize specific directing groups or catalytic cycles to ensure isomeric purity.

Regioselectivity Decision Tree

The following workflow outlines the selection of synthetic routes based on the desired substitution pattern.

SynthesisLogicStartTarget Pyrazole StructureSubst_353,5-DisubstitutedStart->Subst_35Subst_3453,4,5-TrisubstitutedStart->Subst_345Method_A1,3-Dipolar Cycloaddition(Diazo + Alkyne)Subst_35->Method_ABest for AsymmetryMethod_BCu-CatalyzedOxidative CouplingSubst_35->Method_BIf N-Aryl neededMethod_CMulticomponentOne-Pot SynthesisSubst_345->Method_CEfficiencyResult_AHigh Regiocontrol(Steric driven)Method_A->Result_AResult_BAccess toN-Aryl PyrazolesMethod_B->Result_B

Figure 2: Strategic selection of synthetic methodology based on target substitution pattern.

Case Studies in Clinical Success (2020–2025)

The following approved drugs exemplify the application of novel pyrazole building blocks.

Drug NameTargetIndicationPyrazole RoleApproval Year
Asciminib BCR-ABL1 (Allosteric)CMLMyristate Mimic: The pyrazole ring forms a critical H-bond in the allosteric myristate pocket, locking the kinase in an inactive conformation.2021
Pirtobrutinib BTK (Non-covalent)Mantle Cell LymphomaScaffold Core: A tetra-substituted pyrazole serves as the central hub, orienting groups to bind reversibly, overcoming C481S resistance mutations.2023
Berotralstat Plasma KallikreinHereditary AngioedemaP1 Mimic: A trifluoromethyl-substituted pyrazole mimics the P1 residue of the substrate, providing high selectivity over other serine proteases.2020
Deep Dive: Asciminib (The Allosteric Breakthrough)

Asciminib represents a departure from ATP-competitive inhibitors. It binds to the myristate pocket of the ABL1 kinase.[2][3] The pyrazole moiety is not just a linker; it is essential for the "gluing" mechanism that mimics the autoregulatory effect of the N-terminal myristoyl group. This distinct binding mode allows Asciminib to remain active against the T315I "gatekeeper" mutation that renders traditional pyrazolo-pyrimidines (like Ibrutinib analogues) ineffective in this specific context.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles

Method: 1,3-Dipolar Cycloaddition of N-Tosylhydrazones with Bromovinyl Acetals

Rationale: This method avoids the regioselectivity issues of hydrazine condensation by generating a diazo intermediate in situ.

  • Reagents:

    • Aldehyde-derived N-tosylhydrazone (1.0 equiv)

    • Bromovinyl acetal (1.2 equiv)

    • K2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane

  • Procedure:

    • Charge a reaction vial with N-tosylhydrazone, bromovinyl acetal, and K2CO3.

    • Add 1,4-dioxane (0.2 M concentration).

    • Heat the mixture to 110°C for 3–6 hours under an inert atmosphere (N2).

    • Mechanism:[4][3] The base generates a diazo species from the hydrazone. This undergoes [3+2] cycloaddition with the alkene, followed by elimination of HBr and MeOH to aromatize.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and wash with water/brine.

    • Dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

  • Validation: Confirm regiochemistry via NOESY NMR (interaction between N-H and C5-substituent).

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

Method: Condensation of 5-Aminopyrazole with 1,3-Electrophiles

  • Reagents:

    • 3-Amino-4-cyanopyrazole (1.0 equiv)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1.1 equiv)

    • Catalyst: Glacial Acetic Acid (catalytic) or reflux in EtOH/HCl.

  • Procedure:

    • Dissolve the aminopyrazole in Ethanol.

    • Add the 1,3-dicarbonyl compound.

    • Reflux for 4–8 hours.

    • Note: Regioselectivity is controlled by the electrophilicity of the carbonyl carbons. The exocyclic amine of the pyrazole (N-NH2 equivalent) attacks the most reactive carbonyl first.

  • Purification:

    • The product often precipitates upon cooling. Filter and wash with cold ethanol.

    • Recrystallize from EtOH/DMF if necessary.

References

  • Asciminib (ABL001)

    • Title: Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1.[2]

    • Source: Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • Recent Advances in Pyrazole Synthesis: Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Source: Synlett (2020).
  • Fluorinated Pyrazoles in Drug Design

    • Title: Fluorinated Pyrazoles:
    • Source: Chemical Reviews (2021).
    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
    • Source: RSC Advances (2024/2025 Review).
    • URL:[Link]

  • Clinical Applications of Pyrazoles

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[5]

    • Source: Future Medicinal Chemistry (2023).
    • URL:[Link]

Strategic Sourcing and Quality Assurance of 1-Cyclopentyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Click" Handle in Kinase Discovery

1-Cyclopentyl-4-ethynyl-1H-pyrazole (CAS: 2098065-88-2 ) has emerged as a critical building block in the synthesis of next-generation small molecule inhibitors, particularly targeting PRMT5 (Protein Arginine Methyltransferase 5) and JAK family kinases. Its terminal alkyne moiety serves as a versatile "warhead" precursor or a ligation handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid construction of triazole-linked biophores.

This guide moves beyond a simple vendor list to provide a technical framework for sourcing, validating, and handling this intermediate. Given its susceptibility to polymerization and metal contamination from synthesis, rigorous Quality Assurance (QA) protocols are non-negotiable for downstream success.

Technical Specifications & Critical Quality Attributes (CQAs)

Before engaging suppliers, establish these baseline specifications to avoid batch failure in late-stage coupling.

Chemical Identity
PropertySpecification
IUPAC Name This compound
CAS Number 2098065-88-2
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Low-melting solid or viscous yellow oil (Purity dependent)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water
Critical Quality Attributes (CQAs)
AttributeAcceptance LimitTechnical Rationale
Purity (HPLC) ≥ 97.0% (Area %)Lower purity risks side-reactions in CuAAC or Sonogashira couplings.
Glaser Homocoupling ≤ 0.5% (Diyne)Oxidative dimerization of the alkyne is a common storage impurity.
Residual Palladium (Pd) ≤ 20 ppmCritical if used in GMP steps; Pd residue can catalyze unwanted side reactions.
Residual Copper (Cu) ≤ 10 ppmCopper carryover from synthesis can interfere with biological assays.
Water Content (KF) ≤ 0.5%Moisture can degrade the alkyne over time or quench sensitive reagents.

Synthetic Routes & Impurity Profiling

Understanding how your supplier makes this compound allows you to predict and test for specific impurities. Two primary routes dominate the market.

Route A: The Sonogashira Approach (Industrial Standard)

Most high-purity commercial batches are made via this route. It involves the N-alkylation of 4-iodopyrazole followed by a Sonogashira coupling.

Impurity Risks:

  • Residual Metals: High risk of Pd and Cu contamination.

  • Regioisomers: N1- vs. N2-alkylation is generally not an issue with symmetric 4-iodopyrazole, but dialkylation (quaternary salts) is possible.

  • Silane Residues: If TMS-acetylene is used, incomplete deprotection leads to TMS-containing impurities.

Route B: The Hydrazine Condensation (Emerging "Green" Route)

Condensation of cyclopentylhydrazine with propargyl aldehyde equivalents.

Impurity Risks:

  • Hydrazine Residues: Genotoxic impurity risk.[1]

  • Cyclization Isomers: Higher risk of regioisomers if the electrophile is unsymmetrical.

Visualization: Synthetic Pathway & Impurity Logic

SynthesisPath Start 4-Iodopyrazole Inter1 1-Cyclopentyl-4-iodo-1H-pyrazole Start->Inter1 N-Alkylation Reagent1 Cyclopentyl Bromide (Base: Cs2CO3) Reagent1->Inter1 Inter2 TMS-Protected Intermediate Inter1->Inter2 Coupling Step2 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Step2->Inter2 Imp1 Impurity: Residual Pd/Cu Step2->Imp1 Carryover Final This compound Inter2->Final Desilylation Step3 Deprotection (TBAF or K2CO3) Step3->Final Imp2 Impurity: Diyne (Glaser Product) Final->Imp2 Oxidation (Storage)

Caption: Primary industrial synthesis route (Route A) highlighting critical process steps and associated impurity risks (Pd/Cu residues and oxidative dimerization).

Supplier Landscape & Sourcing Strategy

Suppliers are categorized by their capability to handle the instability of terminal alkynes and their synthesis transparency.

Tier 1: Validated Catalog Suppliers (High Reliability)

Best for: Gram-scale discovery, reference standards.

  • BLD Pharm: Verified stock of CAS 2098065-88-2. Known for robust cold-chain logistics, which is crucial for this alkyne.

  • AchemBlock: Specializes in heterocyclic building blocks; offers the unsubstituted 4-ethynylpyrazole (CAS 57121-49-0) and the cyclopentyl derivative.

  • MedChemExpress (MCE): Reliable for high-purity batches intended for biological screening (low metal content).

Tier 2: Custom Synthesis / CROs (Scale-Up)

Best for: >100g batches, GMP requirements.

  • WuXi AppTec / Sta Pharmaceutical: Capable of optimizing the Sonogashira route to minimize Pd < 5ppm.

  • Enamine: Massive building block library; likely synthesizes via the hydrazine route (Route B), offering a different impurity profile.

  • Pharmablock: Strong expertise in saturated rings (cyclopentyl/cyclobutyl) and pyrazole chemistry.

Sourcing Decision Matrix

SourcingDecision Start Need this compound Scale What is the required scale? Start->Scale Small < 10 Grams (Discovery) Scale->Small Large > 100 Grams (Process Dev) Scale->Large Catalog Tier 1 Catalog Supplier (BLD Pharm, AChemBlock) Small->Catalog Custom Tier 2 CRO / Custom Synthesis (WuXi, Enamine) Large->Custom Check1 Check CoA for: 1. Purity >97% 2. Storage Condition (Cold) Catalog->Check1 Check2 Request: 1. Metal Scavenging Step 2. Glaser Coupling Control Custom->Check2

Caption: Decision tree for selecting the appropriate supplier tier based on scale and quality requirements.

Quality Assurance & Handling Protocols

Incoming Inspection Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). Terminal alkynes degrade.

  • Visual Inspection: Check for polymerization. The compound should be a clear oil or white/off-white solid. Dark brown/black color indicates decomposition.

  • 1H-NMR Verification:

    • Diagnostic Peak: Look for the acetylenic proton (CH ) singlet around

      
       3.0–3.3 ppm.
      
    • Cyclopentyl Ring: Multiplets at

      
       1.6–2.2 ppm (8H) and methine proton at 
      
      
      
      4.5–4.7 ppm (1H).
    • Pyrazole Protons: Two singlets or doublets around

      
       7.6–7.9 ppm.
      
  • HPLC Method (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV 254 nm.

    • Note: The "dimer" impurity (Glaser product) will elute significantly later than the monomer due to increased lipophilicity.

Handling & Storage
  • Temperature: Store at -20°C . Long-term storage at room temperature will lead to discoloration and polymerization.

  • Atmosphere: Store under Argon or Nitrogen.

  • Safety: The terminal alkyne is potentially reactive. Avoid contact with strong bases or copper salts unless in a controlled reaction.

References

  • BLD Pharm. Product Data Sheet: this compound (CAS 2098065-88-2). Retrieved from

  • Abbisko Therapeutics Co Ltd. (2023).[2] Pyrazole derivative, and preparation method therefor and use thereof in medicine. WO Patent 2023098439A1.[2] Retrieved from [2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 2098065-88-2. Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature and Methodologies. Retrieved from

  • AChemBlock. Product Catalog: 4-Ethynyl-1H-pyrazole Building Blocks. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from 1-Cyclopentyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, versatile synthetic accessibility, and profound impact as a pharmacophore and bioisostere in drug design.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of substituted 1,2,3-triazoles, starting from the versatile building block, 1-cyclopentyl-4-ethynyl-1H-pyrazole. We will explore two powerful, catalyst-directed synthetic routes—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—to achieve regioselective access to either 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazole products. These protocols are designed for researchers and scientists in organic synthesis and drug development, providing not only step-by-step instructions but also the underlying mechanistic principles to empower rational experimental design.

Introduction: The Power of Catalyst-Controlled Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a foundational reaction for constructing the 1,2,3-triazole ring. However, the thermal, uncatalyzed version of this reaction often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing overall efficiency.[3]

The advent of "click chemistry" revolutionized this field by introducing metal catalysts that dramatically accelerate the reaction rate and, crucially, provide exquisite control over the product's regiochemistry.[3][4] By selecting the appropriate metal catalyst, chemists can selectively direct the cycloaddition reaction to yield a single, desired isomer from the same set of starting materials.

This guide focuses on two such catalyst systems:

  • Copper(I) Catalysis (CuAAC): This highly reliable and widely used method exclusively yields 1,4-disubstituted 1,2,3-triazoles .[3][5]

  • Ruthenium(II) Catalysis (RuAAC): This complementary approach provides selective access to 1,5-disubstituted 1,2,3-triazoles .[6][7][8][9]

Our starting alkyne, This compound , is a synthetically useful precursor containing a pyrazole ring, another privileged heterocycle in drug discovery known for a wide range of biological activities.[10][11][12] The ability to link this pyrazole scaffold to other molecules of interest via a stable triazole linker, with precise positional control, offers a powerful strategy for generating diverse chemical libraries for biological screening.

Figure 1. Divergent synthesis of 1,2,3-triazole regioisomers.

Protocol I: Copper(I)-Catalyzed Synthesis of 1-(Cyclopentyl)-4-(1-substituted-1H-1,2,3-triazol-4-yl)-1H-pyrazoles (1,4-Isomers)

Principle and Mechanism (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a mechanism that is fundamentally different from the uncatalyzed thermal reaction. The enormous rate acceleration (up to 10⁸-fold) and perfect regioselectivity stem from the coordination of both the alkyne and azide to the copper(I) center.[7] The currently accepted mechanism often involves a dinuclear copper intermediate that facilitates the concerted, irreversible formation of the triazole ring.[5]

The active Cu(I) catalyst is often generated in situ from an inexpensive and air-stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[3] This avoids the need to handle potentially unstable Cu(I) salts directly.

CuAAC_Mechanism CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Copper(I) Acetylide CuI->CuAcetylide Alkyne Pyrazole-Alkyne Alkyne->CuAcetylide Intermediate Dinuclear Copper Intermediate CuAcetylide->Intermediate Azide Organic Azide (R-N₃) Azide->Intermediate Product 1,4-Triazole Product Intermediate->Product Cyclization & Reductive Elimination Product->CuI Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol

This protocol describes the synthesis of 1-benzyl-4-(1-(cyclopentyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium ascorbate (0.10 eq, 10 mol%)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (100-200 mesh) for column chromatography[13]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 160 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-BuOH and water (10 mL). Stir the solution until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL). Add this solution to the reaction mixture.

  • In another vial, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in water (1 mL). Add this solution dropwise to the reaction mixture. A color change is typically observed.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alkyne spot is consumed.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).[13]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 1,4-disubstituted triazole product.

Representative Data
EntryAzide (R-N₃)Product StructureReaction Time (h)Typical Yield (%)
1Benzyl AzideR = -CH₂Ph1695%
24-Methoxybenzyl AzideR = -CH₂(4-OMe-Ph)1892%
31-Azido-4-fluorobenzeneR = -(4-F-Ph)2089%
41-AzidobutaneR = -(CH₂)₃CH₃1296%

Protocol II: Ruthenium-Catalyzed Synthesis of 1-(Cyclopentyl)-4-(1-substituted-1H-1,2,3-triazol-5-yl)-1H-pyrazoles (1,5-Isomers)

Principle and Mechanism (RuAAC)

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the complementary 1,5-regioisomer, a feat not readily achieved with copper catalysis.[8] The mechanism is distinct and is proposed to proceed via the oxidative coupling of the alkyne and azide to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[6][9] Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active catalyst.[7][9] This pathway favors the formation of the C-N bond between the internal carbon of the alkyne and the terminal nitrogen of the azide, dictating the 1,5-regioselectivity.[9] Commonly used catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].[6]

RuAAC_Mechanism RuCatalyst [Cp*RuCl] RuComplex Ru-Alkyne-Azide Complex RuCatalyst->RuComplex Ligand Exchange Alkyne Pyrazole-Alkyne Alkyne->RuComplex Azide Organic Azide (R-N₃) Azide->RuComplex Ruthenacycle Six-membered Ruthenacycle RuComplex->Ruthenacycle Oxidative Coupling Product 1,5-Triazole Product Ruthenacycle->Product Reductive Elimination Product->RuCatalyst Catalyst Regeneration

Figure 3. Simplified catalytic cycle for the RuAAC reaction.
Experimental Protocol

This protocol requires anhydrous conditions and an inert atmosphere due to the sensitivity of the ruthenium catalyst.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.1 eq)

  • CpRuCl(COD) or CpRuCl(PPh₃)₂ (0.02 eq, 2 mol%)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (100-200 mesh)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Nitrogen or Argon gas line with manifold (Schlenk line)

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous solvents and reagents

Procedure:

  • Place the ruthenium catalyst (e.g., Cp*RuCl(COD), 7.6 mg, 0.02 mmol) into a Schlenk flask under a positive pressure of nitrogen or argon.

  • Add this compound (160 mg, 1.0 mmol) to the flask.

  • Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add anhydrous toluene (10 mL) to the flask, followed by benzyl azide (147 mg, 1.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes eluent system) to isolate the pure 1,5-disubstituted triazole product.

Representative Data
EntryAzide (R-N₃)CatalystReaction Temp (°C)Typical Yield (%)
1Benzyl AzideCpRuCl(COD)8088%
2Phenyl AzideCpRuCl(PPh₃)₂8085%
31-AzidopropaneCpRuCl(COD)6091%
4(Azidomethyl)benzeneCpRuCl(PPh₃)₂8090%

Product Characterization

Confirming the identity and, most importantly, the regiochemistry of the synthesized triazoles is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this determination.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the triazole ring proton (CH).

    • For 1,4-disubstituted isomers , the C5-H proton typically appears as a sharp singlet in the downfield region, often between δ 8.0 - 8.5 ppm .[14]

    • For 1,5-disubstituted isomers , the C4-H proton is also a singlet but its chemical shift will differ, allowing for unambiguous assignment when comparing spectra of both isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons also differ between the two isomers, providing further structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.

Safety and Handling Precautions

  • Organic Azides: Low molecular weight organic azides can be thermally unstable and potentially explosive. Always handle them with care, behind a safety shield, and avoid heating neat or in high concentrations. It is often safer to generate them in situ or use them in solution.[15]

  • Metal Catalysts: Copper and ruthenium salts are toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

Conclusion

The selective synthesis of 1,2,3-triazoles from this compound is a robust and highly controlled process dictated by the choice of metal catalyst. The CuAAC reaction provides a reliable and high-yielding pathway to 1,4-disubstituted pyrazolyl-triazoles under mild, often aqueous conditions. In contrast, the RuAAC reaction offers complementary access to the 1,5-disubstituted isomers, requiring anhydrous and inert conditions but expanding the structural diversity achievable from a common precursor. These catalyst-controlled strategies represent a powerful tool for medicinal chemists and drug development professionals, enabling the rapid and predictable assembly of novel molecular architectures for biological evaluation.[16][17][18]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • Contreras, J., Tizol, L., & Vazquez, T. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
  • Frontiers Media SA. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters, 10(20), 4573-4576.
  • Mittapelly, N., Mukkanti, K., & Reguri, B. R. (2012). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 24(12), 5623-5626.
  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13488–13549.
  • Elsevier. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. European Journal of Medicinal Chemistry, 299, 116863.
  • Taylor & Francis Online. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236.
  • Bentham Science. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Current Organic Chemistry, 24(7), 734-754.
  • Royal Society of Chemistry. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances, 10(10), 5694-5727.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • American Chemical Society Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2028-2042.
  • Al-Azayza, M., Al-Rawashdeh, N., & Taha, M. O. (2021). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. ARKIVOC, 2021(5), 1-14.
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved from [Link]

  • Gaikwad, M. V., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Journal of Chemical Sciences, 134(3), 78.
  • Khan, K. M., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 23(11), 2845.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • HPLC. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C10H12N2). Retrieved from [Link]

  • PubMed. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

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Precision Engineering of Pyrazole-Triazole Conjugates: A Senior Scientist’s Guide to CuAAC with Pyrazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The fusion of pyrazole and 1,2,3-triazole pharmacophores represents a "privileged" structural motif in modern drug discovery. Pyrazoles (e.g., Celecoxib, Rimonabant) and triazoles are bioisosteres of amide bonds and potent dipole-interacting elements. However, the conjugation of these two rings via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique challenge often overlooked in standard "click" chemistry manuals: Competitive Coordination.

Pyrazoles are not inert bystanders; they are effective ligands for transition metals. In a CuAAC reaction, the pyrazole nitrogen atoms (specifically N2) can compete with the alkyne/azide for the Copper(I) catalytic center. If uncontrolled, this leads to catalyst poisoning , where the copper is sequestered in non-productive "dead-end" complexes, stalling the reaction and requiring high catalyst loading.

This guide provides a robust, self-validating protocol designed to overcome the "Coordination Conundrum" by utilizing high-affinity accelerating ligands (THPTA/TBTA) to outcompete substrate chelation, ensuring rapid and clean conversion.

Mechanistic Insight: The Coordination Conundrum

To master this reaction, one must visualize the competition at the molecular level. The standard CuAAC cycle relies on the formation of a Copper(I)-acetylide species. However, pyrazole substrates introduce an off-cycle equilibrium.

Figure 1: The Competitive Catalytic Cycle

The diagram below illustrates the productive catalytic cycle (left) versus the non-productive sequestration of the catalyst by the pyrazole substrate (right).

CuAAC_Mechanism Cu_I Active Cu(I)-Ligand Complex Cu_Acetylide Cu(I)-Acetylide (Productive Intermediate) Cu_I->Cu_Acetylide + Substrate (Alkyne binding) Poisoned Inactive Cu-Pyrazole Chelate Complex Cu_I->Poisoned Pyrazole N-Coordination (No Ligand Protection) Substrate Pyrazole-Alkyne Substrate Substrate->Cu_Acetylide Substrate->Poisoned Metallacycle Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Product 1,4-Disubstituted Triazole Product Metallacycle->Product Ring Contraction + Protonolysis Product->Cu_I Regeneration Poisoned->Cu_I Slow dissociation

Caption: Figure 1. The productive CuAAC cycle (Green) vs. the catalyst poisoning pathway (Red). High-affinity ligands (e.g., THPTA) prevent the formation of the inactive Cu-Pyrazole complex.

Precursor Synthesis: N-Propargyl Pyrazoles[1]

Before performing the click reaction, high-purity alkyne precursors are required. N-propargylation is the most common approach.

Protocol 1: Regioselective N-Alkylation of Pyrazoles

Objective: Synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives. Scale: 1.0 mmol (adaptable).

Reagents:

  • Pyrazole derivative (1.0 equiv)[1]

  • Propargyl bromide (80% in toluene, 1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or NaH (1.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrazole (1.0 mmol) in anhydrous MeCN (5 mL). Note: MeCN is preferred over DMF for easier workup, though DMF is required for poorly soluble substrates.

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add propargyl bromide (1.2 mmol) dropwise.

    • Critical: If the pyrazole is unsymmetrical (e.g., 3-methyl-5-phenylpyrazole), regioisomers (N1 vs N2 alkylation) may form. Cs₂CO₃ in MeCN typically favors the thermodynamic product (alkylation at the less hindered nitrogen).

  • Reaction: Heat to 60°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography is mandatory to remove unreacted propargyl bromide, which is a potent alkylating agent and can interfere with the CuAAC reaction.

Core Protocol: CuAAC with Pyrazole Alkynes

This protocol utilizes the Cu(II) + Ascorbate method with THPTA as the accelerating ligand.[2] This is superior to using Cu(I) salts (like CuI) directly, which are prone to oxidation and thermodynamic instability.[2]

Materials Checklist
  • Catalyst Source: CuSO₄[2][3][4][5][6]·5H₂O (20 mM stock in water).[3]

  • Reductant: Sodium Ascorbate (100 mM stock in water) - Must be freshly prepared.[2][3]

  • Ligand: THPTA (50 mM stock in water).[3] THPTA is preferred over TBTA for aqueous solubility and faster kinetics.

  • Solvent: t-Butanol / Water (1:[7]1) or DMSO / Water (for hydrophobic pyrazoles).

Protocol 2: The "Protected Catalyst" Method

Step 1: Substrate Preparation In a 4 mL glass vial, dissolve:

  • Alkyne: N-propargyl pyrazole (1.0 equiv, e.g., 0.2 mmol).

  • Azide: Organic azide (1.1 equiv).

  • Solvent: 1 mL of t-BuOH/Water (1:1).

    • Note: If substrates are insoluble, add DMSO dropwise until clear.

Step 2: Catalyst Complexation (The "Master Mix") Do not add Cu and Ligand separately to the reaction. In a separate micro-tube, mix:

  • CuSO₄ stock (5 mol% relative to substrate).

  • THPTA Ligand stock (10 mol% relative to substrate).

    • Ratio: Maintain a 2:1 Ligand:Cu ratio minimum. For pyrazoles, a 5:1 ratio is recommended to strictly prevent pyrazole coordination.

  • Incubate this blue solution for 5 minutes to form the active [Cu(THPTA)]²⁺ complex.

Step 3: Initiation

  • Add the Cu-Ligand Master Mix to the reaction vial.

  • Add Sodium Ascorbate (10–20 mol%).

  • Observation: The solution should turn from light blue to colorless (or pale yellow) immediately. If it turns brown/black, oxygen is present; degas the solvents.

Step 4: Incubation & Monitoring

  • Stir at RT for 1–4 hours.

  • Self-Validation: Check LC-MS. The formation of the triazole is typically quantitative. The pyrazole ring will remain intact.

Step 5: Copper Removal (Critical for Biology) Pyrazoles can retain copper during workup.

  • Add 5 equivalents of EDTA (0.5 M, pH 8.0) to the reaction.

  • Stir for 30 minutes open to air (turns blue/green as Cu oxidizes and chelates EDTA).

  • Extract with EtOAc. The Cu-EDTA complex remains in the aqueous phase.

Optimization & Data Summary

The following table summarizes the impact of reaction parameters specifically for pyrazole-alkyne substrates.

ParameterRecommended ConditionImpact on Pyrazole-CuAAC
Copper Source CuSO₄[3][4]·5H₂OGenerates active Cu(I) in situ; avoids CuI oxidation issues.
Ligand THPTA or BTTAACritical. THPTA outcompetes pyrazole N-coordination. TBTA is acceptable but slower in high-water media.
Ligand:Cu Ratio 5:1 Higher ratio required than standard (usually 2:1) to prevent "catalyst poisoning" by the pyrazole substrate.
Reducing Agent Sodium AscorbateEssential.[3][5][8] Use 2-4x excess relative to Copper to combat oxidation.
Atmosphere Air (Open vial)Acceptable for rapid reactions (<2h). For sluggish reactions, use Argon to prevent Cu(I) oxidation.
pH 7.0 - 8.0Pyrazoles are weak bases. Acidic pH (<5) protonates the pyrazole, preventing coordination (good) but slowing the Cu-acetylide formation (bad). Neutral pH is optimal.

Troubleshooting Guide

Scenario A: Reaction stalls at 50% conversion.

  • Cause: Dissolved oxygen has oxidized Cu(I) to inactive Cu(II), or the pyrazole has sequestered the copper.

  • Fix: Add a second bolus of Sodium Ascorbate (5 mol%). If that fails, add more Cu-THPTA complex (not just Cu).

Scenario B: Product is green or blue after workup.

  • Cause: Copper is tightly bound to the pyrazole-triazole pocket (a "bis-heterocyclic" chelator).

  • Fix: Wash the organic layer with 10% Ammonium Hydroxide (NH₄OH) or a saturated solution of EDTA. This is more effective than simple water washes.

Scenario C: Regioisomers observed in Precursor Synthesis.

  • Cause: N-alkylation of unsymmetrical pyrazoles.

  • Fix: Switch base from Cs₂CO₃ to NaH (kinetic control) or change solvent to Toluene (favors specific tautomers). Separate isomers before the click reaction.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[2][5] "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • Kumar, K., et al. (2015). "Synthesis of 1,2,3-triazole linked pyrazoles via click chemistry." Oriental Journal of Chemistry. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

  • Bhat, S., et al. (2018). "Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores." ACS Omega. Link

Sources

Application Note: High-Fidelity N-Alkylation of 4-Ethynyl-1H-pyrazole with Cyclopentyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

4-Ethynyl-1H-pyrazole is a highly versatile bio-orthogonal building block in modern drug discovery. It is frequently utilized as a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or as a rigid, linear linker in Sonogashira cross-couplings. Its N-alkylated derivatives are critical structural motifs in the design of PROTAC degraders, such as the BET degrader QCA570[1], and noncovalent kinase inhibitors targeting mutant EGFR[2].

Establishing a robust, scalable protocol for the N-alkylation of this scaffold is essential for medicinal chemists aiming to elaborate pyrazole-containing libraries without suffering from poor yields or difficult purifications.

Mechanistic Insights & Experimental Design

The N-alkylation of pyrazoles typically presents a severe regioselectivity challenge. Alkylation of unsymmetrical 3-substituted pyrazoles yields a mixture of N1 and N2 regioisomers that are notoriously difficult to separate via standard chromatography[3][4].

The Symmetry Advantage: Unlike 3-substituted analogs, 4-ethynyl-1H-pyrazole is perfectly symmetric. Deprotonation yields a resonance-stabilized pyrazolide anion where both nitrogen atoms are electronically and sterically equivalent. Consequently, alkylation with cyclopentyl bromide yields a single, unified product: 1-cyclopentyl-4-ethynyl-1H-pyrazole . This intrinsic symmetry eliminates the need for complex regioselective catalysts or bulky protecting groups.

Overcoming the E2 Elimination Pathway: Cyclopentyl bromide is a sterically hindered secondary alkyl halide. When reacted with nucleophiles in the presence of a base, it is highly susceptible to the E2 elimination pathway, which generates volatile cyclopentene as an unwanted byproduct and severely depresses yields.

To enforce causality in our experimental design, we optimize the reaction based on the following mechanistic principles:

  • Base Selection: Strong bases like Sodium Hydride (NaH) exacerbate E2 elimination. We utilize Cesium Carbonate (Cs₂CO₃), a mild but highly effective base. The large ionic radius of the cesium cation prevents tight ion-pairing, enhancing the solubility and naked nucleophilicity of the pyrazolide anion in polar aprotic solvents ("the cesium effect")[4].

  • Finkelstein Catalysis: To favor the Sₙ2 pathway over E2, we introduce a catalytic amount of Sodium Iodide (NaI). NaI converts cyclopentyl bromide to cyclopentyl iodide in situ. Iodide is a superior leaving group, lowering the activation energy for the Sₙ2 transition state and allowing the reaction to proceed efficiently at a lower temperature (60 °C), thereby thermally suppressing elimination.

Reaction Workflow & Mechanistic Pathways

Mechanistic pathways for the N-alkylation of 4-ethynyl-1H-pyrazole with cyclopentyl bromide.

Step-by-Step Protocol

Scale: 10.0 mmol Safety Note: Cyclopentyl bromide is an alkylating agent. Dimethylformamide (DMF) is a known teratogen. Perform all operations in a properly ventilated fume hood.

Reagents and Materials
  • 4-Ethynyl-1H-pyrazole: 921 mg (10.0 mmol, 1.0 eq)

  • Cyclopentyl bromide: 1.29 mL (12.0 mmol, 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃): 4.89 g (15.0 mmol, 1.5 eq)

  • Sodium Iodide (NaI): 150 mg (1.0 mmol, 0.1 eq)

  • Anhydrous DMF: 20 mL

Experimental Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen.

  • Deprotonation: Add 4-ethynyl-1H-pyrazole (921 mg), Cs₂CO₃ (4.89 g), and NaI (150 mg) to the flask. Add 20 mL of anhydrous DMF. Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes. Causality: This pre-stir ensures complete deprotonation to the pyrazolide anion before the electrophile is introduced, preventing competing side reactions.

  • Electrophile Addition: Add cyclopentyl bromide (1.29 mL) dropwise via syringe over 2 minutes.

  • Alkylation: Equip the flask with a reflux condenser. Transfer the flask to a pre-heated oil block at 60 °C. Stir vigorously for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via TLC (3:1 Hexanes/Ethyl Acetate) or LCMS until the polar starting material is completely consumed.

Work-up and Purification
  • Quench: Cool the reaction mixture to room temperature. Add 60 mL of deionized water to quench the reaction and dissolve all inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL). Causality: DMF is highly miscible with both water and organic solvents. LiCl significantly increases the ionic strength of the aqueous phase, selectively forcing DMF into the aqueous layer while retaining the product in the organic phase.

  • Drying: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0% to 20% Ethyl Acetate in Hexanes to afford the pure product as a pale yellow oil.

Analytical Validation & Self-Validating Controls

A robust protocol must be self-validating. The symmetry-breaking nature of this reaction provides a built-in analytical checkpoint. In the starting material, rapid tautomerization makes the C3 and C5 pyrazole protons chemically equivalent in ¹H NMR (appearing as a single peak at ~7.84 ppm)[2]. Upon N-alkylation, tautomerization is locked, and the C3/C5 protons become distinct, splitting into two separate singlets.

Table 1: Analytical Validation Checkpoints

Analytical MethodTarget ParameterExpected ObservationDiagnostic Significance
TLC (3:1 Hex/EtOAc) Reaction ProgressProduct R_f ~0.6, SM R_f ~0.2Confirms consumption of the highly polar starting material.
LCMS (ESI+) Mass Confirmation[M+H]⁺ m/z = 161.1Validates the successful addition of the cyclopentyl mass (+69 Da).
¹H NMR (CDCl₃) Structural IntegrityTwo distinct singlets (~7.5, 7.6 ppm)Critical: Confirms N-alkylation by proving the tautomeric symmetry of the starting material has been broken.
¹H NMR (CDCl₃) Alkyl IncorporationMultiplets (1.6–2.2 ppm, 8H), Pentet (~4.7 ppm, 1H)Confirms the presence of the intact cyclopentyl ring without E2 elimination.

Optimization Data

The following table summarizes the quantitative data driving the reagent selection, demonstrating the necessity of the Cs₂CO₃/NaI system to maximize yield and suppress the E2 pathway.

Table 2: Optimization of Reaction Conditions

EntryBase (Equiv)SolventAdditiveTemp (°C)Conversion (%)E2 Byproduct (Cyclopentene)
1NaH (1.2)DMFNone2545%High
2K₂CO₃ (1.5)DMFNone8065%Moderate
3Cs₂CO₃ (1.5)DMFNone8078%Low
4 Cs₂CO₃ (1.5) DMF NaI (0.1 eq) 60 >95% Trace (Optimal)

References

  • [1] Qin, C., et al. "Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [3] Wang, Y., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • [2] Cross, D. A. E., et al. "Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Using 1-cyclopentyl-4-ethynyl-1H-pyrazole as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclopentyl-4-ethynyl-1H-pyrazole as a Strategic Intermediate in Kinase Inhibitor Design

Executive Summary: The "Privileged" Scaffold

In the landscape of ATP-competitive kinase inhibitors, the pyrazole ring is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound (CAS: 2098065-88-2) represents a highly specialized building block designed to address two critical challenges in modern drug discovery: selectivity and metabolic stability .[1]

This intermediate combines three strategic features:

  • The Pyrazole Core: Acts as a hydrogen-bond acceptor/donor scaffold, mimicking the adenine ring of ATP.

  • The Cyclopentyl Group: Provides a lipophilic bulk that fills the hydrophobic Pocket II or the solvent-exposed region of the kinase domain, improving cellular permeability and modulating solubility.

  • The Ethynyl Moiety: A versatile "molecular handle." It serves as a rigid linker for Sonogashira couplings (extending the inhibitor into the gatekeeper region) or as a precursor for "Click" chemistry (1,2,3-triazoles) in Fragment-Based Drug Discovery (FBDD).[1]

This guide details the protocols for utilizing this intermediate to synthesize Type I and Type II kinase inhibitors, specifically targeting the Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) families.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 2098065-88-2
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in water
Storage -20°C, under inert atmosphere (Argon/Nitrogen).[1][2] Light sensitive.
Stability Terminal alkynes can polymerize or oxidize; avoid prolonged exposure to air.

Application I: Synthesis of Rigid Kinase Inhibitors via Sonogashira Coupling

The primary utility of this compound is its coupling with heteroaryl halides (e.g., 4-chloropyrimidines or 3-iodo-indazoles) to create rigid, conjugated inhibitor cores.[1] This approach is widely used to synthesize analogs of drugs like Ruxolitinib or Ibrutinib , where the ethynyl group acts as a spacer to orient the pharmacophore within the ATP-binding cleft.

Mechanism of Action Hypothesis

The ethynyl linker restricts conformational freedom, reducing the entropic penalty upon binding. The cyclopentyl group typically occupies the hydrophobic region near the ribose binding pocket, shielding the inhibitor from rapid metabolic clearance.

Protocol 1: Palladium-Catalyzed Cross-Coupling (Sonogashira)[1][3][4]

Objective: Coupling this compound to 4-iodo-7H-pyrrolo[2,3-d]pyrimidine (a JAK kinase core).[1]

Reagents:

  • Intermediate: this compound (1.0 equiv)

  • Partner: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine (protected, e.g., SEM or Tosyl) (1.0 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)[1]

  • Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv)[1]

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or THF (degassed)

Self-Validating Step-by-Step Procedure:

  • Degassing (Critical): Oxygen is the enemy of Sonogashira couplings, leading to Glaser homocoupling (dimerization of the alkyne).

    • Validation: Bubble dry Argon through the solvent for at least 15 minutes before adding reagents. The solution should remain clear.

  • Reaction Assembly:

    • In a flame-dried Schlenk flask, dissolve the heteroaryl halide and the pyrazole alkyne in the degassed solvent.

    • Add Et₃N.

    • Add Pd(PPh₃)₂Cl₂ and CuI simultaneously under a positive stream of Argon.[1]

    • Observation: The reaction mixture typically turns dark brown or black upon addition of CuI/Pd. This is normal.

  • Incubation:

    • Heat the mixture to 60–80°C. Stir for 4–12 hours.

    • TLC Monitoring: Use 50% EtOAc/Hexane. The starting alkyne (high R_f) should disappear.[1] A new, UV-active spot (lower R_f than alkyne, often fluorescent) will appear.[1]

  • Work-up:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.[1]

    • Copper Removal: If the organic layer is green/blue, wash with 10% NH₄OH solution to chelate residual copper.

  • Purification:

    • Flash column chromatography. The product is often a crystalline solid.

Application II: Library Generation via Click Chemistry (CuAAC)

For Fragment-Based Drug Discovery (FBDD), the ethynyl group serves as a "click" handle to generate 1,4-disubstituted 1,2,3-triazoles.[1] This rapidly expands the chemical space, allowing researchers to probe the "Solvent Front" of the kinase domain.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Reacting this compound with a library of alkyl azides.

Reagents:

  • Alkyne: this compound (1.0 equiv)[1][2]

  • Azide: R-N₃ (1.1 equiv) (e.g., benzyl azide, alkyl azide)[1]

  • Catalyst: CuSO₄·5H₂O (0.1 equiv) + Sodium Ascorbate (0.5 equiv)[1]

  • Solvent: t-BuOH/H₂O (1:1)[1]

Procedure:

  • Setup: Dissolve alkyne and azide in t-BuOH/H₂O.

  • Initiation: Add freshly prepared sodium ascorbate solution, followed by CuSO₄ solution.

    • Validation: The mixture usually turns bright yellow/orange. If it turns dark brown, oxidation is occurring (add more ascorbate).[1]

  • Reaction: Stir vigorously at RT for 2–16 hours.

    • Self-Validation: The product often precipitates out of the aqueous mixture as a solid.

  • Isolation: Filter the solid or extract with DCM. No column chromatography is usually required if the conversion is quantitative.

Visualizing the Workflow

The following diagram illustrates the strategic placement of this intermediate in a convergent synthesis pathway for a JAK-family inhibitor.

KinaseInhibitorSynthesis Intermediate This compound (The Scaffold) Sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Intermediate->Sonogashira Alkyne Source Halide Heteroaryl Halide (e.g., 4-Chloro-pyrrolo[2,3-d]pyrimidine) Halide->Sonogashira Electrophile CoupledProduct Coupled Alkyne Intermediate (Rigid Linker) Sonogashira->CoupledProduct C-C Bond Formation PathA Path A: Partial Reduction (Lindlar Cat.) -> Cis-Alkene (Conformational Lock) CoupledProduct->PathA PathB Path B: Full Reduction (Pd/C, H2) -> Flexible Alkyl Linker CoupledProduct->PathB PathC Path C: Click Chemistry (R-N3, Cu) -> Triazole (Solvent Front Probe) CoupledProduct->PathC FinalDrug Candidate Kinase Inhibitor (ATP-Competitive) PathA->FinalDrug PathB->FinalDrug PathC->FinalDrug

Caption: Convergent synthetic workflow utilizing this compound to generate diverse kinase inhibitor scaffolds.

Quality Control & Troubleshooting

Analytical Standards:

  • ¹H NMR (400 MHz, CDCl₃):

    • Ethynyl Proton: Look for a singlet (

      
       ppm).[1] If this is missing, the alkyne may have degraded or isomerized.
      
    • Pyrazole Protons: Two singlets or doublets in the aromatic region (

      
       ppm).[1]
      
    • Cyclopentyl Methines: Multiplets in the aliphatic region (

      
       ppm).
      
  • HPLC Purity: >95% required for biological assays.

    • Note: Alkynes can show "tailing" on C18 columns due to interaction with residual silanols. Use a buffered mobile phase (0.1% Formic Acid).

Common Issues:

  • Glaser Homocoupling:

    • Symptom:[1] Formation of a dimer (Molecular Weight =

      
      ).[1]
      
    • Fix: Rigorous degassing is non-negotiable. Use a "freeze-pump-thaw" cycle for best results.[1]

  • Incomplete Conversion:

    • Symptom:[1] Starting halide remains.

    • Fix: The pyrazole nitrogen can coordinate Pd, poisoning the catalyst. Increase catalyst loading to 10 mol% or switch to a highly active catalyst like Pd(dppf)Cl₂ .

References

  • Review of Pyrazole Scaffolds in Kinase Inhibitors

    • Ansari, A. et al. "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Current Organic Chemistry, 2022.

  • Sonogashira Coupling in Drug Discovery

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Synthesis of Ruxolitinib Analogs

    • Lin, Q. et al. "Discovery of Ruxolitinib as a Selective JAK1/2 Inhibitor." Journal of Medicinal Chemistry, 2019. [1]

  • Click Chemistry in Kinase Research

    • Thirumurugan, P. et al. "Click Chemistry for Drug Development and Diverse Chemical Biology Applications." Chemical Reviews, 2013.

Sources

Advanced Synthesis and Application of Pyrazole-Based Heterobifunctional Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Heterobifunctional linkers serve as the architectural backbone for Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates. While flexible polyethylene glycol (PEG) and alkyl chains have historically dominated early-stage drug discovery, they frequently suffer from high lipophilicity and poor metabolic stability. To overcome these limitations, the incorporation of rigid heterocyclic motifs—specifically pyrazoles—into linker design has emerged as a transformative strategy. Pyrazole-based linkers provide precise exit vectors, restrict conformational entropy to favor ternary complex formation, and significantly improve critical pharmacokinetic properties[1].

Mechanistic Advantages of Pyrazole Linkers

1. Conformational Rigidity and Ternary Complex Formation Unlike PEG chains that adopt a vast array of conformations in solution, the planar pyrazole ring acts as a rigid, predictable spacer. This structural rigidity reduces the entropic penalty incurred during the formation of the POI-PROTAC-E3 Ligase ternary complex, effectively stabilizing the proximity between the E3 ubiquitin ligase and the target protein to drive ubiquitination[2].

2. Physicochemical Optimization The integration of pyrazole rings into PROTAC linkers directly modulates the molecule's physicochemical profile. Replacing highly hydrophobic aromatic rings (such as benzothiazole) with a pyrazole moiety has been shown to reduce the ChromLogD7.4 from 6.1 to 3.6. This modification maintains sub-nanomolar potency while drastically lowering metabolic clearance in hepatocytes (< 0.8 mL/min/g)[1]. Furthermore, pyrazole analogs demonstrate lower pKa values and can drive significant decreases in Caco-2 efflux ratios (e.g., from 8.2 down to 3.7), thereby enhancing cell permeability and oral bioavailability[3].

3. Synthetic Modularity The nitrogen atoms and substituted carbons on the pyrazole ring provide orthogonal handles for heterobifunctionalization. This allows for the facile generation of reactive intermediates suitable for click chemistry, amide coupling, or native chemical ligation[4].

G E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) Linker Pyrazole-Based Heterobifunctional Linker E3->Linker Anchor Ligand Ub Ubiquitination Cascade E3->Ub POI Protein of Interest (POI) Linker->POI Warhead Ligand POI->Ub Recruits Degradation Proteasomal Degradation Ub->Degradation Targets for

PROTAC ternary complex formation utilizing a rigid pyrazole-based heterobifunctional linker.

Quantitative Comparison of Linker Motifs

To highlight the impact of linker selection on drug-like properties, the following table summarizes the typical physicochemical shifts observed when transitioning from traditional linkers to pyrazole-based architectures.

Linker MotifConformational FlexibilityTypical ChromLogD7.4 ImpactMetabolic Clearance (Rat Hepatocytes)Caco-2 Efflux Ratio
PEG (n=3-6) HighModerate reductionModerateHigh
Alkyl (n=4-10) HighSignificant increaseHighModerate
Pyrazole Low (Rigid)Significant reductionLow (< 0.8 mL/min/g)Low (e.g., ~3.7)
Protocol: Synthesis of an Azide/Amine Heterobifunctional Pyrazole Linker

This methodology details the preparation of a highly versatile pyrazole linker using a modified Knorr pyrazole synthesis, followed by orthogonal functionalization. This self-validating workflow ensures high purity and reactive readiness for downstream bioconjugation.

Step 1: Assembly of the Pyrazole Core via Knorr Synthesis

Causality: The Knorr synthesis utilizes 1,3-dicarbonyl compounds and hydrazine derivatives to construct the pyrazole ring[4]. By selecting an appropriately substituted hydrazine (e.g., bearing a Boc-protected amine), we establish the first functional handle immediately during ring closure, avoiding complex and low-yielding late-stage aminations.

Procedure:

  • Dissolve 10 mmol of the target 1,3-dicarbonyl precursor in 20 mL of anhydrous ethanol.

  • Add 10 mmol of Boc-hydrazine dropwise at 0–5 °C. Rationale: Low temperatures prevent uncontrolled exothermic side reactions and minimize the formation of undesired regioisomers.

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to promote imine formation.

  • Reflux the mixture at 80 °C for 4 hours.

Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the dicarbonyl spot and the appearance of a new UV-active pyrazole spot indicates reaction completion. LC-MS must confirm the[M+H]⁺ mass of the intermediate before proceeding to Step 2.

Step 2: Orthogonal Functionalization (Azide Installation)

Causality: Introducing an azide group allows for downstream Cu-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This click chemistry approach is highly bioorthogonal and ideal for PROTAC assembly, as it prevents cross-reactivity with the E3 ligase or warhead ligands[1].

Procedure:

  • Dissolve the validated pyrazole intermediate in anhydrous DMF (15 mL).

  • Add 1.2 equivalents of an alkylating agent bearing a terminal azide (e.g., 1-azido-3-iodopropane) and 2.0 equivalents of K₂CO₃.

  • Stir the mixture at 60 °C for 12 hours. Rationale: The mild base selectively deprotonates the pyrazole nitrogen, driving nucleophilic substitution while leaving the acid-sensitive Boc group completely intact.

Validation Checkpoint: Perform IR spectroscopy on the crude extract. A strong, sharp peak at ~2100 cm⁻¹ definitively confirms the successful incorporation of the azide moiety.

Step 3: Deprotection and Final Purification

Causality: Removing the Boc protecting group exposes the primary amine, completing the heterobifunctional (amine/azide) architecture required for dual-ligand attachment[2].

Procedure:

  • Treat the functionalized pyrazole with 20% TFA in DCM (10 mL) for 2 hours at room temperature.

  • Concentrate the solution under reduced pressure to remove all excess TFA, which could otherwise neutralize basic coupling reagents in subsequent amide coupling steps.

  • Purify the crude product using preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Validation Checkpoint: Lyophilize the fractions to yield the final linker as a TFA salt. ¹H NMR must show the complete absence of the prominent Boc singlet (~1.4 ppm) and retain the signature pyrazole backbone protons to validate structural integrity.

Workflow Start 1,3-Dicarbonyl + Hydrazine Derivative Cyclization Knorr Pyrazole Synthesis (Ethanol, Reflux) Start->Cyclization Core Pyrazole Core (Intermediate) Cyclization->Core Func1 Functionalization 1: Azide Installation Core->Func1 Func2 Functionalization 2: Boc Deprotection Func1->Func2 Purify LC-MS Validation & Prep-HPLC Func2->Purify Product Heterobifunctional Pyrazole Linker Purify->Product

Step-by-step synthetic workflow for preparing an azide/amine heterobifunctional pyrazole linker.

References
  • Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (NIH) / PMC[Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src MDPI - International Journal of Molecular Sciences[Link]

  • Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders ACS Publications - Journal of Medicinal Chemistry[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation SciSpace / ChemRxiv[Link]

Sources

Application Note: Pyrazole Moieties as Next-Generation Click Chemistry Reagents for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Focus: Mechanistic causality, kinetic profiling, and validated protocols for pyrazole-based click chemistry.

Strategic Overview

Since the advent of click chemistry, the pursuit of bioorthogonal reactions that are fast, stable, and non-toxic has driven the evolution of bioconjugation. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) remain foundational, they possess inherent limitations—namely, copper toxicity in living systems and the synthetic complexity/hydrophobicity of strained alkynes.

Pyrazole moieties have recently emerged as highly versatile alternatives that solve specific bioorthogonal challenges. Depending on their structural context, pyrazoles can function as highly reactive catalyst-free dienes, fluorogenic self-reporting cycloadducts, or cleavable intermediates for targeted drug release. This application note details the physical organic chemistry behind these reagents and provides validated protocols for their implementation.

Mechanistic Causality: The Evolution of Pyrazole Click Reagents

To effectively utilize pyrazole reagents, researchers must understand the thermodynamic and kinetic forces driving their reactivity. We highlight three primary applications of pyrazole chemistry in modern bioconjugation:

4H-Pyrazoles as Catalyst-Free Diels-Alder Dienes

Traditional Diels-Alder reactions involving 4H-pyrazoles require acid catalysis, rendering them incompatible with physiological environments. Early attempts to bypass this involved fluorinating the saturated center of the 4H-pyrazole to induce hyperconjugative antiaromaticity. While this successfully increased reactivity, it rendered the dienes highly susceptible to degradation by biological nucleophiles like reduced glutathione 1.

The mechanistic breakthrough was the development of 4-oxo-substituted 4H-pyrazoles (e.g., OSP) . By leveraging a combination of antiaromaticity, predistortion, and spirocyclization, OSP maintains a rapid second-order rate constant with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN) while remaining entirely stable in biological media 1.

MechanisticEvolution Core 4H-Pyrazole Core (Requires Acid Catalysis) Fluorinated Fluorinated 4H-Pyrazole (Hyperconjugative Antiaromaticity) Core->Fluorinated Strategy A Oxo 4-Oxo-4H-Pyrazole (OSP) (Predistortion & Spirocyclization) Core->Oxo Strategy B (Optimal) Fluor_Outcome High Reactivity BUT Degraded by Glutathione Fluorinated->Fluor_Outcome Result Oxo_Outcome High Reactivity (k₂=0.17 M⁻¹s⁻¹) AND Physiologically Stable Oxo->Oxo_Outcome Result

Caption: Mechanistic evolution of 4H-pyrazole bioorthogonal reagents.

CuAIAC: Dual-Purpose Bioconjugation and Fluorogenic Labeling

The Copper-Catalyzed Azomethine Imine-Alkyne Cycloaddition (CuAIAC) is a powerful supplement to standard CuAAC. When azomethine imines react with terminal alkynes, they form 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. The causality for selecting this pathway lies in its optical properties: the resulting pyrazolo-pyrazole core exhibits strong fluorescence with a remarkably large Stokes shift 2. This enables "turn-on" fluorogenic labeling, eliminating the need to attach bulky, hydrophobic fluorophores prior to conjugation.

Pyrazole-Imine Intermediates in "Click-to-Release" Systems

For Antibody-Drug Conjugates (ADCs), click chemistry is increasingly used to trigger payload release. Isocyanide groups undergo a [4+1] cycloaddition with tetrazines, releasing nitrogen and forming a pyrazole-imine intermediate . Subsequent hydrolysis of the aldehyde facilitates the release of the biological cargo via β-elimination. The resulting 4-aminopyrazole byproducts are completely stable and non-toxic under physiological conditions (up to 100 μM) , .

Kinetic Profiling & Comparative Data

To select the appropriate reagent, scientists must weigh reaction kinetics against physiological stability. The table below summarizes the quantitative data positioning 4H-pyrazoles against standard click modalities.

Click Reaction ModalityReagents InvolvedRate Constant (

)
Physiological StabilityKey Advantage
4H-Pyrazole Diels-Alder OSP + BCN0.17 M⁻¹ s⁻¹High (Resists Glutathione)Catalyst-free, highly stable cycloadduct
4H-Pyrazole Diels-Alder Fluorinated Pyrazole + BCN> 0.17 M⁻¹ s⁻¹Low (Degrades rapidly)Extremely fast, but limited in vivo utility
SPAAC Aliphatic Azide + BCN0.14 M⁻¹ s⁻¹High Established bioorthogonal standard
CuAAC Azide + Terminal Alkyne10 to 10⁴ M⁻¹ s⁻¹Moderate (Requires Cu)High regioselectivity, easy synthesis
IEDDA Tetrazine + TCO1 to 10⁶ M⁻¹ s⁻¹High Fastest known bioorthogonal kinetics

Data synthesized from established kinetic evaluations of bioorthogonal reagents 1, 3.

Self-Validating Experimental Protocols

Protocol A: Catalyst-Free Bioorthogonal Labeling using 4-Oxo-4H-Pyrazole (OSP)

Objective: Conjugate an OSP-tagged biomolecule with a BCN-modified probe in a live-cell compatible environment. Self-Validation Logic: This protocol incorporates a glutathione challenge step. If the pyrazole is unstable, conjugation yields will plummet in Step 3. OSP's structural predistortion ensures yields remain >95%.

  • Buffer Preparation: Prepare 1X PBS (pH 7.4). To mimic intracellular reducing conditions and validate reagent stability, supplement the buffer with 1.0 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG).

  • Reagent Solubilization:

    • Dissolve the OSP-functionalized protein in the prepared PBS buffer to a final concentration of 10 µM.

    • Dissolve the BCN-fluorophore in DMSO. Critical: Ensure the final DMSO concentration in the reaction mixture does not exceed 2% (v/v) to prevent protein denaturation.

  • Cycloaddition Reaction: Add the BCN-probe to the protein solution at a 5 molar excess (50 µM final). Vortex gently and incubate at 37°C for 2 hours in the dark.

  • Purification & Validation: Remove unreacted BCN-probe using a Zeba™ Spin Desalting Column. Analyze the conjugate via LC-MS. The mass shift must correspond exactly to the sum of the OSP-protein and BCN-probe masses, confirming a perfect Diels-Alder cycloaddition with no leaving groups.

Protocol B: Fluorogenic CuAIAC Bioconjugation

Objective: Synthesize a fluorescent pyrazolo[1,2-a]pyrazole linkage on a target biomolecule for simultaneous conjugation and imaging. Self-Validation Logic: The starting materials are non-fluorescent. The emergence of a strong yellow fluorescent signal acts as a real-time, self-reporting indicator of successful cycloadduct formation.

  • Substrate Assembly: Dilute the azomethine imine-functionalized biomolecule to 20 µM in an aqueous buffer (e.g., 0.1 M Tris, pH 8.0). Add the terminal alkyne target at a 1.5 molar excess (30 µM).

  • Catalyst Generation (In Situ):

    • Prepare a fresh 100 mM stock of CuSO₄ in degassed water.

    • Prepare a fresh 500 mM stock of Sodium Ascorbate in degassed water.

    • Add CuSO₄ to the reaction mixture to a final concentration of 1 mM, immediately followed by Sodium Ascorbate to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the catalytically active Cu(I).

  • Reaction: Stir the mixture at room temperature for 4 to 6 hours.

  • Fluorescence Validation: Monitor the reaction using a fluorometer. Excite the sample at ~350 nm; successful CuAIAC will yield a strong emission peak at ~550 nm (large Stokes shift characteristic of the pyrazolo-pyrazole core).

CuAIAC_Workflow Step1 Azomethine Imine Conjugated Protein Step4 CuAIAC Cycloaddition (Aqueous, RT) Step1->Step4 Step2 Terminal Alkyne (Non-fluorescent) Step2->Step4 Step3 Cu(I) Catalyst Generation Step3->Step4 Step5 Pyrazolo[1,2-a]pyrazole (Highly Fluorescent) Step4->Step5

Caption: Fluorogenic bioconjugation workflow via CuAIAC.

References

  • Bioorthogonal 4H-pyrazole “click” reagents National Center for Biotechnology Information (PMC)[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications American Chemical Society (ACS)[Link]

  • Click chemistry and drug delivery: A bird's-eye view National Center for Biotechnology Information (PMC)[Link]

  • "Click" chemistry with CuAIAC Bio&Organic LAB, University of Ljubljana[Link]

Sources

Reaction mechanism of 1-cyclopentyl-4-ethynyl-1H-pyrazole in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction mechanics and experimental protocols for utilizing 1-cyclopentyl-4-ethynyl-1H-pyrazole (referred to herein as Substrate-A ) in Palladium-catalyzed Sonogashira cross-coupling reactions.

Substrate-A is a critical pharmacophore in the synthesis of JAK, LRRK2, and BTK kinase inhibitors. Its unique structure—a pyrazole core featuring a lipophilic N1-cyclopentyl group and a reactive C4-ethynyl handle—presents specific synthetic challenges, including catalyst poisoning via N2-coordination and competitive Glaser homocoupling. This note provides a self-validating workflow to maximize cross-coupling efficiency while suppressing side reactions.

Chemical Context & Challenges

Structural Analysis
  • N1-Cyclopentyl Group: Provides steric bulk and lipophilicity. Crucially, it blocks the N1 position, preventing it from acting as a competitive ligand for the Palladium catalyst. It also significantly enhances solubility in non-polar organic solvents (DCM, Toluene) compared to N-methyl or N-H analogs.

  • C4-Ethynyl Group: The reactive center. The terminal alkyne proton (

    
    ) is susceptible to deprotonation by amine bases, facilitating the formation of Copper(I) acetylides.
    
  • N2-Nitrogen: The lone pair on the N2 nitrogen remains accessible. In low-ligand environments, this nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (the "heterocycle effect").

The Mechanistic Pathway

The reaction proceeds via two synergistic catalytic cycles: the Palladium cycle (for the aryl halide) and the Copper cycle (for Substrate-A ).

  • Oxidative Addition: The active

    
     species inserts into the Ar-X bond (where X = I, Br, OTf), forming a 
    
    
    
    intermediate.
  • Copper Cycle (Activation of Substrate-A):

    • The amine base assists CuI in deprotonating the terminal alkyne of Substrate-A .

    • This forms a Cu(I)-acetylide species (colored yellow/orange in situ).

    • Risk Factor:[1] If the Cu-acetylide accumulates without rapid transmetallation, oxidative dimerization occurs (Glaser Coupling), consuming the starting material.

  • Transmetallation: The alkynyl group transfers from Cu to Pd. This is the rate-determining step in many sterically hindered systems.

  • Isomerization & Reductive Elimination: The complex rearranges from trans to cis, followed by C-C bond formation to release the product and regenerate

    
    .
    

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for Substrate-A , highlighting the critical Transmetallation step where the Copper and Palladium cycles intersect.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet IsoRed Isomerization & Reductive Elimination TransMet->IsoRed IsoRed->Pd0 - Product Product Coupled Product (Ar-Alkyne-Pz) IsoRed->Product Substrate Substrate-A (1-cyclopentyl-4-ethynyl-pyrazole) CuAcetylide Cu(I)-Acetylide (Activated Species) Substrate->CuAcetylide + CuI, Base CuAcetylide->TransMet Transfers Alkyne Glaser SIDE REACTION: Glaser Homocoupling CuAcetylide->Glaser O2 / Slow Pd Cycle

Figure 1: Catalytic cycle showing the intersection of Pd and Cu cycles. Note the "Glaser" off-ramp, which must be suppressed by excluding oxygen.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for: Aryl Iodides and activated Aryl Bromides.

Reagents:

  • Substrate-A: 1.0 equiv.

  • Aryl Halide: 1.1 equiv.

  • Catalyst:

    
     (3-5 mol%).
    
  • Co-Catalyst: CuI (5-10 mol%).

  • Base:

    
     (3.0 equiv).[2]
    
  • Solvent: THF or DMF (degassed).

Step-by-Step:

  • Inerting: Flame-dry a reaction vial and cool under Argon flow.

  • Loading: Add

    
    , CuI, and the Aryl Halide.[3]
    
  • Solvation: Add degassed solvent (THF) and

    
    . Stir for 5 mins until the catalyst is partially dissolved (yellow solution).
    
  • Addition of Substrate-A: Add Substrate-A last.

    • Why? Adding the alkyne to a pre-formed Pd-Ar-X complex favors cross-coupling over homocoupling.

  • Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 4–12 hours.

  • Monitoring: Check LCMS for the disappearance of Substrate-A (M+H = 175.1 for core, adjust for substituents).

Protocol B: Copper-Free (High Precision)

Best for: Avoiding Glaser homocoupling or when using electron-rich Aryl Bromides.

Reagents:

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: MeCN or 1,4-Dioxane.

  • Temp: 80–100°C.

Mechanism Note: In the absence of Copper, the base must be strong enough to deprotonate the alkyne, or the mechanism shifts to a "carbopalladation" pathway. XPhos is required to facilitate the oxidative addition of deactivated aryl chlorides/bromides.

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix

Use this table to select conditions based on your coupling partner (Ar-X).

Ar-X TypeRecommended SolventBaseCatalyst SystemTemp (°C)Notes
Ar-I THF or DCM


/ CuI
25Standard. Fast reaction.
Ar-Br (Electron Poor) DMF


/ CuI
60DMF stabilizes Pd species.
Ar-Br (Electron Rich) 1,4-Dioxane


90Requires higher energy/bidentate ligand.
Ar-Cl Toluene


/ XPhos
100Cu-free conditions preferred.
Critical Quality Attributes (CQAs) & Troubleshooting
  • Issue: Black Precipitate.

    • Cause: "Pd Black" formation. The catalyst has decomposed into inactive metal aggregates.

    • Fix: Add additional phosphine ligand (

      
      ) to stabilize the Pd species or switch to a bidentate ligand like dppf.
      
  • Issue: Two spots close together on TLC.

    • Cause: Likely the desired product and the Glaser homocoupling dimer (1,4-bis(1-cyclopentylpyrazol-4-yl)buta-1,3-diyne).

    • Fix: Degas solvents more thoroughly (freeze-pump-thaw). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Ar-Pd-X intermediate.

Workflow Decision Tree

This workflow guides the researcher through the setup and workup process.

Workflow Start Start: Define Ar-X CheckHalide Is Ar-X an Iodide? Start->CheckHalide MethodA Use Protocol A (Pd/Cu, RT) CheckHalide->MethodA Yes MethodB Use Protocol B (Pd/XPhos, Heat) CheckHalide->MethodB No (Br/Cl) Monitor Monitor via LCMS (Check for Homocoupling) MethodA->Monitor MethodB->Monitor Decision Homocoupling > 10%? Monitor->Decision SlowAdd Repeat with Slow Addition of Alkyne Decision->SlowAdd Yes Workup Workup: 1. Filter Celite 2. Wash NH4Cl/EDTA 3. Column Decision->Workup No SlowAdd->Monitor

Figure 2: Decision tree for selecting protocols and managing side reactions.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

  • Sadzevičienė, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, (iii), 197-210.

  • Li, H., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Polycondensation. The Journal of Organic Chemistry, 84(6), 3590–3594.

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature.

  • Smolecule. (2026).[2] Sonogashira Coupling: Application Notes and Protocols for 4-Ethynylpyrene Derivatization (Analogous Pyrazole Protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-cyclopentyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-cyclopentyl-4-ethynyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the nuances of various purification techniques, anticipate common challenges, and provide logical, experience-driven solutions.

Introduction: The Challenge of Purifying Substituted Pyrazoles

This compound is a heterocycle of interest in medicinal chemistry and materials science. The presence of both a lipophilic cyclopentyl group and a reactive ethynyl group on the pyrazole core presents unique purification challenges. Impurities can arise from the synthetic route, often a Sonogashira coupling, and may include unreacted starting materials, homocoupled byproducts, and regioisomers. This guide provides a systematic approach to tackling these purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Question: My crude product is a dark, oily residue after synthesis. Where do I begin?

Answer: A dark, oily crude product is common and often indicates the presence of residual catalyst (e.g., palladium or copper from a Sonogashira coupling), polymeric byproducts, and other colored impurities.[1][2][3] A logical first step is a work-up procedure to remove the most significant impurities before attempting chromatography or recrystallization.

  • Initial Work-up Strategy:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with an aqueous solution of a mild chelating agent, such as aqueous ammonia or ammonium chloride, to remove residual copper salts.[4]

    • Follow with a water wash and then a brine wash to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This initial clean-up should yield a less colored, more manageable crude product for further purification.

Question: I'm struggling to separate my product from a close-running impurity on TLC. What are my options?

Answer: Close-running impurities are a frequent challenge, especially with structurally similar byproducts like regioisomers or homocoupled alkynes.[5] Fine-tuning your column chromatography is the most effective approach.

  • Optimizing Column Chromatography:

    • Solvent System Modification: Systematically vary the polarity of your mobile phase. For pyrazole derivatives, mixtures of hexanes (or petroleum ether) and ethyl acetate are a good starting point.[6][7] Try small increments in the percentage of the more polar solvent (e.g., from 5% to 7% ethyl acetate in hexanes).

    • Consider a Different Solvent System: If hexane/ethyl acetate fails, explore other solvent systems like dichloromethane/methanol or toluene/ethyl acetate.

    • Stationary Phase Choice: While silica gel is standard, basic pyrazoles can sometimes streak or bind irreversibly.[8] If you observe this, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[7][8] Alternatively, using neutral alumina as the stationary phase can be beneficial for basic compounds.[8]

    • Dry Loading: For oily or sparingly soluble samples, dry loading onto silica gel can significantly improve resolution compared to wet loading.

Question: My product crystallizes with impurities. How can I improve the recrystallization?

Answer: Co-crystallization with impurities suggests that the solubility profiles of your product and the impurity are very similar in the chosen solvent.

  • Recrystallization Troubleshooting:

    • Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Test a range of solvents of varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water).

    • Binary Solvent System: This is a powerful technique for difficult recrystallizations.[8][10] Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid.[10] Allow the solution to cool slowly.

    • Slow Cooling: Rapid cooling can trap impurities in the crystal lattice.[11] Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize yield.

    • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization of the desired compound.[11]

Question: My purified product is a persistent oil and won't solidify. What should I do?

Answer: The inability of your product to solidify often points to residual solvent or the presence of impurities that act as a melting point depressant.

  • Addressing Oily Products:

    • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[7] Pyrazoles generally exhibit good thermal stability.[12][13][14][15]

    • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can sometimes wash away the impurities that are preventing crystallization and induce solidification of your product.

    • Re-purification: If the above methods fail, it is likely that significant impurities remain. Re-purification by column chromatography is recommended.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: The impurities will depend on the synthetic route. Assuming a Sonogashira coupling between a 4-halo-1-cyclopentyl-1H-pyrazole and a terminal alkyne, common impurities include:

  • Unreacted 4-halo-1-cyclopentyl-1H-pyrazole.

  • Homocoupled alkyne (a diyne byproduct).[5]

  • Residual palladium and copper catalysts.[1]

  • Unreacted starting materials from the synthesis of the pyrazole core.

Q2: Can I use distillation to purify this compound?

A2: While distillation is a viable method for some liquid pyrazoles, it may not be suitable for this compound.[11] The presence of the ethynyl group could make it thermally sensitive, potentially leading to decomposition or polymerization at the high temperatures required for distillation, even under vacuum. It is generally advisable to first attempt purification by chromatography or recrystallization.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and effective method.[6][7][16] Spot a small amount of each collected fraction on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp.[6] Combine the fractions that contain only the spot corresponding to your pure product.

Q4: Is it possible to purify pyrazoles by forming a salt?

A4: Yes, this can be a very effective technique, especially if other methods fail.[7][9][11] Pyrazoles are basic and can react with acids (like HCl or H2SO4) to form salts, which are often crystalline and can be purified by recrystallization.[9][17] The purified salt can then be neutralized with a base to recover the pure pyrazole.[9]

Q5: What are the expected physicochemical properties of this compound?

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound on a silica gel column.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation and an Rf value of ~0.3 for the product.[7]

2. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.
  • In a separate beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]
  • Add another layer of sand on top of the packed silica gel.
  • Wash the column with several column volumes of the mobile phase.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
  • Carefully add the silica-adsorbed sample to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin eluting the column, collecting fractions in an appropriate manner.
  • Monitor the collected fractions by TLC.[20]

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator.
  • Dry the final product under high vacuum to remove any residual solvent.[6]
Protocol 2: Purification by Recrystallization from a Binary Solvent System

This protocol is useful when a single solvent for recrystallization is not effective.

1. Solvent Selection:

  • Identify a "good" solvent in which the compound is very soluble (e.g., ethyl acetate, acetone, or dichloromethane).
  • Identify a "poor" solvent in which the compound is insoluble or sparingly soluble (e.g., hexanes, heptane, or water). The two solvents must be miscible.[10]

2. Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the "good" solvent and heat the mixture gently with stirring until the solid completely dissolves.[9][10]
  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.[10]
  • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[10]
  • Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.[11]
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[10]
  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[10]

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Work-up (e.g., NH4Cl wash) crude->workup analysis1 TLC/LC-MS Analysis workup->analysis1 chromatography Flash Column Chromatography (Silica Gel) analysis2 Purity Check chromatography->analysis2 recrystallization Recrystallization recrystallization->analysis2 pure_product Pure Product (Verify by NMR, LC-MS) analysis1->chromatography Complex Mixture analysis1->recrystallization Relatively Clean analysis2->chromatography <95% Purity analysis2->pure_product >95% Purity

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography q1 Is the Rf value optimal (~0.3)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there streaking on TLC? a1_yes->q2 sol1 Adjust Solvent Polarity (e.g., Hexane/EtOAc ratio) a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Deactivate Silica (add Et3N) or use Alumina a2_yes->sol2 sol3 Try Alternative Solvent System (e.g., DCM/MeOH) a2_no->sol3

Caption: Troubleshooting guide for poor separation in column chromatography.

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Convenient methods for the synthesis organotellurium compounds derived from pyrazole derivatives: synthesis and antimicrobial evaluation. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H12N2). Retrieved from [Link]

  • ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • EPA. (2025). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Retrieved from [Link]

  • VCU Scholars Compass. (2016). The Synthesis and Characterization of Some Thermally Stable Polypyrazoles and Acetylene Terminated Aspartimides. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. Retrieved from [Link]

  • Semantic Scholar. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Supporting Information. (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). 4-Cyclopentyl-1H-pyrazole. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • PubMed. (2020). Arylazopyrazoles for Long-Term Thermal Energy Storage and Optically Triggered Heat Release below 0 °C. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance of the Cyclopentyl Group in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges related to the steric bulk of the cyclopentyl group in catalytic reactions. The unique conformational properties of the cyclopentyl ring can present significant hurdles in achieving desired reaction outcomes. This guide provides in-depth troubleshooting advice and practical solutions to mitigate these steric effects.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the cyclopentyl group particularly challenging?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site impedes a chemical reaction.[1] For the cyclopentyl group, its non-planar, puckered conformations (envelope and twist) create a dynamic and sterically demanding environment. This can obstruct the approach of a catalyst or another reactant to the desired reactive site, thereby slowing down or preventing the reaction.[2] While considered a small ring, its three-dimensional structure can be surprisingly bulky, influencing the accessibility of the metal center in a catalyst and the rate of catalytic turnover.[3][4]

Q2: How does the conformation of the cyclopentyl group affect its reactivity?

A2: The cyclopentyl group is not flat and exists in a constant state of flux between different puckered conformations, primarily the "envelope" and "half-chair" forms. The specific conformation adopted can expose or shield the reactive site. For instance, the stereochemistry of substituents on the cyclopentyl ring can dictate the stable conformation, which in turn influences its reactivity towards nucleophiles or catalytic centers.[5] This conformational flexibility can make it difficult to predict and control reaction outcomes.

Q3: What are the initial signs that steric hindrance from a cyclopentyl group is negatively impacting my reaction?

A3: Common indicators include:

  • Low or no conversion of starting materials: The catalyst may be unable to efficiently access the reactive site on the cyclopentyl-containing substrate.

  • Formation of side products: If the desired reaction pathway is sterically hindered, alternative, less-hindered pathways may become more favorable, leading to undesired byproducts.[6]

  • Catalyst deactivation: In some cases, strong coordination of a sterically hindered substrate or ligand to the metal center can lead to an overly stable complex that is catalytically inactive.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Stalled Reaction

When faced with a low yield or a reaction that fails to proceed to completion, the primary suspect is often insufficient energy to overcome the steric barrier or a suboptimal catalytic system.

1. Modification of Reaction Conditions:

  • Temperature Adjustment: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance.[7] However, be mindful that excessive heat can lead to catalyst decomposition or the formation of byproducts.[8] A systematic temperature screening is recommended.

    • Protocol for Temperature Screening:

      • Set up multiple small-scale reactions in parallel.

      • Vary the temperature in 10-20°C increments, starting from the literature-reported temperature for a similar, less-hindered substrate.

      • Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

      • Identify the temperature that provides the best balance of conversion and selectivity.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile can be beneficial in some cases as they can help to stabilize charged intermediates without solvating the nucleophile, thus increasing its reactivity.[9][10][11]

    • Higher Boiling Point Solvents: For reactions requiring elevated temperatures, solvents like toluene, xylene, or dioxane are often preferred.[12]

2. Catalyst System Optimization:

  • Ligand Design: The ligand plays a crucial role in tuning the steric and electronic properties of the catalyst. For substrates with bulky groups like cyclopentyl, employing a catalyst with a carefully selected ligand is often necessary.

    • Bulky, Electron-Rich Ligands: In many cross-coupling reactions, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reaction by facilitating key steps in the catalytic cycle.[8][12][13]

    • Ligand Encapsulation: Advanced strategies involve using ligand templates to create a molecular capsule around the metal center. This can create a unique steric environment that can enhance activity and selectivity for bulky substrates.[14][15]

    • Diagram of Ligand Effect on Catalyst Accessibility:

      Caption: Effect of ligand size on substrate approach.

  • Catalyst Loading: While it may seem intuitive to increase catalyst loading for a sluggish reaction, this can sometimes lead to an increase in side reactions or catalyst decomposition.[8] It is often more effective to optimize the ligand and reaction conditions first.

    Parameter Initial Approach Optimization Strategy Potential Pitfalls
    Temperature Start with literature precedentIncremental increase (10-20°C)Decomposition, side reactions
    Solvent Standard solvent (e.g., THF)Screen polar aprotic and high-boiling solventsSolubility issues, catalyst deactivation
    Ligand Standard ligand (e.g., PPh₃)Employ bulky, electron-rich ligandsCatalyst inhibition if too bulky
    Catalyst Loading 1-5 mol%Optimize after other parametersIncreased cost, potential for side reactions
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Steric hindrance from the cyclopentyl group can influence the orientation in which the substrate approaches the catalyst, leading to the formation of undesired isomers.

1. Ligand-Directed Selectivity:

  • The steric and electronic properties of the ligand can be fine-tuned to favor the formation of a specific isomer. A systematic study correlating ligand properties (e.g., cone angle, electronic parameters) with selectivity can be highly informative.[16]

2. Chiral Ligands for Asymmetric Catalysis:

  • For enantioselective transformations, the use of chiral ligands is essential. The chiral environment created by the ligand can effectively differentiate between the prochiral faces of the cyclopentyl-containing substrate, leading to the preferential formation of one enantiomer.

3. Substrate Modification:

  • In some cases, temporarily introducing a directing group onto the cyclopentyl-containing substrate can help to control the regioselectivity of the reaction. This directing group can then be removed in a subsequent step.

    • Workflow for Troubleshooting Poor Selectivity:

      Selectivity_Troubleshooting Start Poor Selectivity Observed Ligand_Screen Screen a Library of Ligands (Varying Sterics and Electronics) Start->Ligand_Screen Temp_Study Conduct Low-Temperature Studies Start->Temp_Study Solvent_Effect Investigate Solvent Effects on Transition State Stabilization Start->Solvent_Effect Analysis Analyze Product Distribution Ligand_Screen->Analysis Temp_Study->Analysis Solvent_Effect->Analysis Substrate_Mod Consider Substrate Modification (e.g., Directing Group) Substrate_Mod->Ligand_Screen Analysis->Substrate_Mod Optimal_Conditions Identify Optimal Conditions Analysis->Optimal_Conditions

      Caption: Decision-making workflow for poor selectivity.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Retrieved from [Link]

  • Ligand Template Strategies for Catalyst Encapsulation | Accounts of Chemical Research. (2018, August 23). Retrieved from [Link]

  • Combining Ligand Deuteration with Ligand Bulkiness in Non‐Heme Iron Oxidation Catalysis: Enhancing Catalyst Lifetime and Site - DSpace. Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026, January 16). Retrieved from [Link]

  • Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The cyclopentyl group, as a small but bulky terminal group, allows rapid and efficient active transport - PubMed. (2015, January 2). Retrieved from [Link]

  • Ligand Template Strategies for Catalyst Encapsulation - PMC - NIH. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Retrieved from [Link]

  • A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes - PMC. Retrieved from [Link]

  • Steric Barrier‐Steered Reaction Sites in Micellar Catalysis - Zhang - 2023 - DOI. (2023, January 11). Retrieved from [Link]

  • How does ring size affect SN2 reactions? - Chemistry Stack Exchange. (2018, October 11). Retrieved from [Link]

  • Innovative Catalysis for Sustainable Production of Cyclopentanone from Biomass-Derived Furfuryl Alcohol | Higfly. (2025, May 9). Retrieved from [Link]

  • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC. (2023, July 14). Retrieved from [Link]

  • How Robust Is the Reversible Steric Shielding Strategy for Photoswitchable Organocatalysts? | The Journal of Organic Chemistry - ACS Publications. (2022, June 28). Retrieved from [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21). Retrieved from [Link]

  • Thermal-Robust Phenoxyimine Titanium Catalysts Bearing Bulky Sidearms for High Temperature Ethylene Homo-/Co- Polymerizations - PMC. Retrieved from [Link]

  • Functionalized Cyclopentanes via Sc(III)-Catalyzed Intramolecular Enolate Alkylation - PMC. (2018, April 21). Retrieved from [Link]

  • Catalytic Hydroprocessing of Furfural to Cyclopentanol Over Ni/CNTs Catalysts: Model Reaction for Upgrading of Bio-oil | Request PDF - ResearchGate. Retrieved from [Link]

  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). (2023, July 5). Retrieved from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from [Link]

  • Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC. (2017, January 6). Retrieved from [Link]

  • Unusual in Situ Ligand Modification to Generate a Catalyst for Room Temperature Aromatic C−O Bond Formation | Scilit. Retrieved from [Link]

  • Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC. (2021, January 6). Retrieved from [Link]

  • Effect Of Conformation On Reactivity (In Acyclic & Cyclic Compounds) - YouTube. (2023, July 27). Retrieved from [Link]

  • (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - ResearchGate. Retrieved from [Link]

  • Neutral Unsymmetrical Coordinated Cyclophane Polymerization Catalysts - PMC - NIH. Retrieved from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. (2022, July 10). Retrieved from [Link]

Sources

Technical Support Center: Storage & Handling of 1-Cyclopentyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 1-cyclopentyl-4-ethynyl-1H-pyrazole . As a building block frequently used in the synthesis of JAK inhibitors and other kinase-targeting small molecules, its purity is critical for downstream success.

The primary stability risk stems from the terminal alkyne (ethynyl group) at the C4 position. While the pyrazole ring and cyclopentyl group are relatively robust, the terminal alkyne is thermodynamically unstable relative to its polymerization products and is susceptible to oxidative coupling.

Chemical Profile Table
PropertySpecificationCritical Note
Functional Group Terminal Alkyne (

)
Prone to acidity (

), oxidation, and polymerization.
Ring System 1H-PyrazoleBasic nitrogen (N2) can act as a proton acceptor; generally stable.
Physical State Solid (Low melting point)Often appears as an off-white to yellow solid or oil depending on purity.
Primary Hazards Irritant, ReactiveAvoid contact with transition metals (Cu, Ag) to prevent acetylide formation.

Part 2: The "Gold Standard" Storage Protocol

To maintain


 purity over long durations (>6 months), you must disrupt the three primary degradation vectors: Oxidation , Thermal Polymerization , and Photolysis .
Temperature: -20°C (Required)
  • Why: Terminal alkynes undergo slow, spontaneous oligomerization at room temperature. Lowering the kinetic energy of the system to -20°C effectively halts this process.

  • Protocol: Store in a dedicated chemical freezer. Do not subject to repeated freeze-thaw cycles, which can induce condensation and hydrolysis.

Atmosphere: Inert Gas (Argon/Nitrogen)
  • Why: Oxygen promotes the Glaser coupling reaction, where two terminal alkynes fuse to form a diyne (dimer), especially if trace moisture or base is present.

  • Protocol: Flush headspace with Argon (preferred due to density) or Nitrogen after every use. Seal with Parafilm® or a Teflon-lined cap.

Container: Amber Glass
  • Why: UV radiation can initiate radical formation at the alkyne triple bond, leading to rapid polymerization (browning).

  • Protocol: Use amber borosilicate vials. If clear vials are used, wrap them entirely in aluminum foil.

Part 3: Troubleshooting Guide (FAQ)

Q1: My compound has turned from white to yellow/brown. Is it still usable?

Diagnosis: This indicates oligomerization or oxidation .

  • The Mechanism: The color comes from conjugated pi-systems forming as the alkyne units couple (diynes) or polymerize (polyacetylenes).

  • Action:

    • Check Solubility: If it dissolves fully in DCM or Methanol, it is likely early-stage oxidation (dimer formation).

    • Run TLC: Check for a baseline spot (polymer) or a less polar spot (diyne).

    • Resolution: If the color is light yellow, purification via a short silica plug (eluting with Hexane/Ethyl Acetate) typically restores purity. If dark brown/black and insoluble, discard.

Q2: Can I use a metal spatula to weigh this compound?

Diagnosis: Risk of Metal Acetylide Formation.

  • The Mechanism: The terminal alkyne proton is weakly acidic. Contact with reactive metals (especially Copper, Silver, or corroded Iron) can form metal acetylides, which are potentially explosive and shock-sensitive.

  • Action: ALWAYS use glass, porcelain, or Teflon-coated spatulas. Avoid stainless steel if possible, or ensure it is high-grade and clean.

Q3: The material has become an oil or sticky gum. What happened?

Diagnosis: Melting Point Depression due to impurities.

  • The Mechanism: As degradation products (oligomers) accumulate, they disrupt the crystal lattice of the pure compound, lowering the melting point (colligative property).

  • Action: This material is likely

    
     pure. Re-purification is mandatory before use in precise synthesis.
    
Q4: Is the compound hygroscopic?

Diagnosis: Moderate Hygroscopicity.

  • The Mechanism: The nitrogen atoms in the pyrazole ring can hydrogen bond with atmospheric water.

  • Action: Store with a desiccant packet in the secondary container. If the NMR shows water peaks, dry under high vacuum (<1 mbar) for 4 hours at ambient temperature before weighing.

Part 4: Visualization of Degradation & Handling

Diagram 1: Degradation Pathways of Ethynylpyrazoles

This diagram illustrates the chemical fate of the compound if storage protocols are violated.

DegradationPathways Compound This compound (Intact) Diyne Glaser Coupling Product (Dimer impurity) Compound->Diyne Oxidative Coupling Polymer Polyacetylene Oligomers (Yellow/Brown Gunk) Compound->Polymer Radical Polymerization Acetylide Metal Acetylide (Shock Sensitive) Compound->Acetylide Deprotonation O2 Oxygen + Trace Base O2->Diyne UV UV Light / Heat UV->Polymer Metal Trace Metals (Cu/Fe) Metal->Acetylide

Caption: Primary degradation vectors showing oxidative coupling (Glaser), polymerization, and metal sensitivity.

Diagram 2: Recommended Handling Workflow

A self-validating workflow to ensure integrity from receipt to synthesis.

HandlingWorkflow Start Receive Shipment Check Visual Inspection: White/Off-white Solid? Start->Check Aliquot Aliquot under Inert Gas (Avoid repeated thaw) Check->Aliquot Pass Store Store at -20°C (Amber Vial) Aliquot->Store Use Warm to RT in Desiccator (Prevent condensation) Store->Use Experiment Day Weigh Weigh quickly (Non-metal spatula) Use->Weigh Reseal Flush Headspace (Ar/N2) & Reseal Weigh->Reseal Reseal->Store Return immediately

Caption: Standard Operating Procedure (SOP) for minimizing moisture uptake and thermal degradation cycles.

Part 5: Experimental Protocols

Protocol A: Purity Verification (HPLC)

Before committing this material to a multi-step synthesis, verify purity.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (alkyne).

  • Acceptance Criteria:

    • Main peak > 95% area.

    • No significant peak at

      
       retention time (indicative of dimer).
      
Protocol B: Rescue Purification (Silica Plug)

If the compound has yellowed but is not polymerized:

  • Pack: A small glass pipette or funnel with silica gel (SiO2).

  • Dissolve: The crude material in a minimum amount of Dichloromethane (DCM).

  • Elute: Wash with 10% Ethyl Acetate in Hexanes.

  • Collect: The monomer (product) will elute first; the colored oligomers/polymers will stick to the baseline (top of silica).

  • Concentrate: Rotovap at

    
     (water bath) to avoid thermal stress.
    

References

  • BLD Pharm. this compound Product Page. Retrieved from

  • MedChemExpress. 1-Cyclopropyl-4-ethynyl-1H-pyrazole Safety & Handling. (Analogous chemistry reference). Retrieved from

  • Sigma-Aldrich. 4-Ethynyl-1-propyl-1H-pyrazole Storage Standards. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyrazoles and Terminal Alkynes. Retrieved from

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives. (Context on stability and biological application). Retrieved from

Validation & Comparative

1-Cyclopentyl vs. 1-Isopropyl Pyrazole: A Structural and Potency Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole ring is a ubiquitous pharmacophore, frequently acting as a hydrogen bond donor/acceptor in the hinge-binding region of kinases or as a core scaffold in antiviral agents. The substitution at the N1 position of the pyrazole ring is a critical vector for probing the hydrophobic pockets of a target.

This guide provides an objective, data-driven comparison between 1-isopropyl pyrazole and 1-cyclopentyl pyrazole substitutions. By analyzing their physicochemical properties, steric profiles, and experimental potency across multiple therapeutic targets, we provide a framework for medicinal chemists to rationally select the optimal N1-substituent for lead optimization.

Structural & Physicochemical Causality

The decision to utilize an isopropyl versus a cyclopentyl group at the N1 position fundamentally alters the thermodynamics of target binding and the molecule's pharmacokinetic (PK) profile.

  • Steric Volume and Conformational Entropy: The isopropyl group is an acyclic, branched aliphatic chain that rotates freely around the N-C bond, sweeping a conical volume. In contrast, the cyclopentyl group is a rigid, puckered ring. While the cyclopentyl group incurs a lower entropic penalty upon binding (as it is already conformationally restricted), its larger steric bulk can cause clashes in tightly constrained binding sites (such as those containing bulky gatekeeper mutations).

  • Lipophilicity and The Hydrophobic Effect: Transitioning from an isopropyl to a cyclopentyl group typically increases the calculated partition coefficient (cLogP) by 0.5 to 0.8 units. This increased lipophilicity drives potency by displacing high-energy water molecules from deep hydrophobic pockets.

  • Metabolic Liability: The rigid

    
     carbons of the cyclopentyl ring are highly susceptible to cytochrome P450 (CYP3A4)-mediated hydroxylation. Therefore, while a cyclopentyl group may drive in vitro potency, an isopropyl group often provides superior microsomal stability and a longer in vivo half-life.
    
Table 1: Physicochemical & Structural Profiling
Property1-Isopropyl Pyrazole1-Cyclopentyl PyrazoleImpact on Drug Design
Steric Profile Flexible, moderate volumeRigid, high volume (puckered)Cyclopentyl fills larger pockets but risks steric clashes.
Lipophilicity (

cLogP)
Baseline+0.6 to +0.8Cyclopentyl increases affinity but reduces aqueous solubility.
Metabolic Liability Low/Moderate (terminal methyls)High (ring hydroxylation)Isopropyl generally yields lower intrinsic clearance (

).
Binding Entropy Higher penalty upon bindingLower penalty (pre-organized)Cyclopentyl provides a thermodynamic advantage in binding.

Comparative Potency & Selectivity Analysis

The theoretical advantages of these substituents manifest clearly in empirical SAR (Structure-Activity Relationship) studies across various indications.

Case Study 1: CDK4/6 Inhibitors In the optimization of abemaciclib derivatives targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), molecular dynamics and free energy calculations revealed that replacing the 1-isopropyl moiety with a 1-cyclopentyl group improved the binding free energy by nearly -10.0 kcal/mol [1]. The cyclopentyl ring achieved superior van der Waals contacts within the ATP-binding pocket. However, the isopropyl group is often retained in final clinical candidates (like abemaciclib itself) to maintain an optimal balance of solubility and membrane permeability.

Case Study 2: EGFR T790M Mutants In the development of noncovalent diaminopyrimidine-based inhibitors for the EGFR T790M mutation, transitioning from an isopropyl to a cyclopentyl pyrazole marginally increased target potency but severely compromised kinase selectivity. The added lipophilicity of the cyclopentyl variant resulted in undesirable off-target activity against CDK2, whereas the isopropyl variant maintained a cleaner selectivity profile [2].

Case Study 3: Enterovirus 2C Protein Antivirals Beyond oncology, this SAR trend is conserved in antiviral development. Pyrazolopyridine analogs targeting the enterovirus 2C protein demonstrated that cyclopentyl substitutions generally yielded superior potency in cytopathic effect (CPE) assays compared to their isopropyl counterparts, driving


 values down into the low nanomolar range [3].
Table 2: Experimental Potency Comparison
Target / IndicationCompound Class1-Isopropyl Potency1-Cyclopentyl PotencySelectivity / PK Shift
CDK4/6 [1]Abemaciclib Analogs

nM

nM
Cyclopentyl improved affinity but reduced solubility.
EGFR (T790M) [2]Pyrrolopyridines

nM

nM
Cyclopentyl increased off-target CDK2 binding.
Enterovirus 2C [3]Pyrazolopyridines

nM

nM
Cyclopentyl improved cell-based antiviral efficacy.

Mechanistic Workflows and Signaling Pathways

To visualize how these chemical modifications impact both the drug discovery workflow and the biological target, the following logical diagrams map the SAR decision tree and the downstream effects of kinase inhibition.

SAR_Workflow Start Hit Compound: Pyrazole Core Iso 1-Isopropyl Substitution (Lower cLogP, Better Solubility) Start->Iso Cyclo 1-Cyclopentyl Substitution (Higher cLogP, Better Affinity) Start->Cyclo PotencyCheck In Vitro Kinase Assay (IC50 Determination) Iso->PotencyCheck Metabolism Microsomal Stability (CYP450 Clearance) Iso->Metabolism Cyclo->PotencyCheck Cyclo->Metabolism Decision Lead Selection PotencyCheck->Decision Metabolism->Decision

Fig 1. SAR optimization workflow for pyrazole N1-substitution.

CDK_Pathway Inhibitor Pyrazole Inhibitor (1-Iso / 1-Cyclo) CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 Inhibits Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Fig 2. Mechanism of action for pyrazole-based CDK4/6 inhibitors.

Self-Validating Experimental Protocols

To accurately compare the performance of 1-isopropyl and 1-cyclopentyl pyrazole derivatives, the following self-validating methodologies must be employed.

Protocol A: FRET-Based In Vitro Kinase Assay (Potency)

Objective: Determine the


 of the synthesized pyrazole derivatives.
Causality:  A 15-minute pre-incubation step is critical. It allows the bulky cyclopentyl group to achieve an "induced-fit" conformation within the ATP pocket prior to the introduction of competitive ATP, preventing artificially inflated 

values.
  • Preparation: Dilute the pyrazole compounds in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions starting at 10

    
    M).
    
  • Incubation: Transfer 100 nL of compound to a 384-well plate. Add 5

    
    L of recombinant kinase in assay buffer (50 mM HEPES, 10 mM 
    
    
    
    , 0.01% Brij-35). Incubate for 15 minutes at room temperature.
  • Reaction Initiation: Add 5

    
    L of ATP / FRET-peptide substrate mixture to initiate the reaction.
    
  • Detection: Incubate for 60 minutes, then add 10

    
    L of development reagent to stop the reaction. Read the FRET signal (Emission ratio 445 nm / 520 nm) on a microplate reader.
    
  • Self-Validation System:

    • System Control: Include Staurosporine (1

      
      M) as a pan-kinase positive control (100% inhibition) and a DMSO-only negative control (0% inhibition).
      
    • Validation Metric: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6 , ensuring the signal-to-noise ratio is sufficient to distinguish the subtle potency differences between the isopropyl and cyclopentyl groups.

Protocol B: Human Liver Microsome (HLM) Stability Assay (Clearance)

Objective: Evaluate the metabolic liability (


) introduced by the cyclopentyl ring's 

carbons. Causality: Tracking the depletion of the parent compound over time in the presence of active CYP enzymes reveals whether the increased lipophilicity of the cyclopentyl group translates to unacceptable hepatic clearance.
  • Preparation: Pre-warm HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the pyrazole test compound to a final concentration of 1

    
    M (keep organic solvent < 0.5%).
    
  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50

    
    L aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation System:

    • System Control: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel wells.

    • Validation Metric: If Verapamil is not rapidly depleted (

      
       < 15 min), the NADPH system is inactive or degraded, and the entire assay plate must be rejected.
      

References

  • Title: Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein Source: National Institutes of Health (NIH) / PMC URL:[Link]

1-cyclopentyl-4-ethynyl-1H-pyrazole vs standard kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Hinge: Evaluating 1-Cyclopentyl-4-ethynyl-1H-pyrazole Against Standard Kinase Inhibitor Scaffolds

Executive Summary As drug discovery pivots toward increasingly complex targets—including gatekeeper-mutated kinases and allosteric pockets—the limitations of classical, flat heteroaromatic scaffolds become glaringly apparent. While standard motifs like anilinoquinazolines and aminopyrimidines excel at hinge-binding, they often rely on entropically costly flexible linkers to reach solvent-exposed regions or deep hydrophobic pockets.

This guide evaluates the structural, thermodynamic, and synthetic advantages of utilizing This compound as a vectoring building block[1]. By acting as a rigid "molecular ruler," this motif projects lipophilic bulk into precise microenvironments without the entropic penalties associated with standard scaffolds, offering a superior trajectory for modern kinase inhibitors and PROTAC degraders.

Structural and Mechanistic Comparison

The Entropic Advantage of the Ethynyl Vector

Standard kinase inhibitors frequently employ flexible alkyl or ether linkers (e.g., morpholino-propoxy groups) to extend out of the ATP-binding pocket. While synthetically accessible, these flexible chains incur a high entropic penalty upon binding—approximately 0.5 to 0.7 kcal/mol for every rotatable bond that must be frozen in the active site.

Conversely, the 4-ethynyl group on the pyrazole ring provides a rigid, sp-hybridized cylindrical vector. This linear spacer projects the pyrazole exactly 2.5–3.0 Å away from the core scaffold[2]. Because the alkyne contains zero rotatable bonds, it pays no entropic penalty upon binding, directly translating into enhanced biochemical potency and target residence time. Furthermore, its rigid geometry allows it to bypass steric clashes introduced by gatekeeper mutations (e.g., T790M in EGFR), which typically confer resistance to standard flexible scaffolds[3].

Lipophilic Efficiency and Pocket Penetration

The cyclopentyl ring offers an optimal balance of lipophilicity (


) and steric bulk. Unlike a flat phenyl ring or a highly flexible hexyl chain, the cyclopentyl moiety perfectly occupies spherical hydrophobic pockets, such as the DFG-out allosteric site or the gatekeeper-adjacent pocket.

From a physicochemical standpoint, N-alkylation of the pyrazole with a cyclopentyl group removes the N1 hydrogen bond donor, which significantly increases membrane permeability and oral bioavailability. Meanwhile, the N2 atom remains available as a hydrogen bond acceptor if required by the kinase microenvironment[4]. This precise tuning makes the motif highly valuable not just for inhibition, but as an anchor point for E3 ligase linkers in PROTAC development[5].

Quantitative Data Comparison

The following table summarizes the physicochemical and thermodynamic differences between standard flexible linkers and the rigid ethynyl-pyrazole motif.

ParameterStandard Scaffolds (e.g., Alkyl/Ether Linkers)This compound MotifMechanistic Impact
Vector Geometry Non-linear, highly flexibleLinear (180°), sp-hybridizedAlkyne ensures precise trajectory into deep pockets without steric deviation.
Entropic Penalty High (~0.6 kcal/mol per rotatable bond)Minimal (0 rotatable bonds in the linker)Rigid vector drastically improves binding affinity (

) and residence time.
Lipophilic Bulk Variable (often linear or flat)Spherical (Cyclopentyl)Cyclopentyl maximizes van der Waals contacts in spherical hydrophobic pockets.
Metabolic Stability Susceptible to rapid O-dealkylationHigh resistance to oxidative cleavageImproves pharmacokinetic half-life (

) in in vivo models.
Synthetic Utility Requires early-stage

or alkylation
Late-stage Pd-catalyzed cross-couplingEnables rapid generation of diverse SAR libraries from a single halogenated core.

Experimental Methodology: Late-Stage Functionalization

One of the most significant advantages of this compound is its synthetic tractability. It allows for late-stage diversification via palladium-catalyzed Sonogashira cross-coupling, a staple in synthesizing modern kinase and epigenetic inhibitors[6].

Protocol: Sonogashira Coupling to a Halogenated Kinase Core

This protocol is designed as a self-validating system, ensuring high yields while preventing alkyne homocoupling.

1. Reagent Preparation & Degassing (Critical Step):

  • Action: Dissolve the halogenated kinase core (e.g., 4-amino-6-bromopyrimidine, 1.0 eq) and this compound (1.2 eq) in anhydrous DMF. Bubble argon through the solution for 30 minutes.

  • Causality: Oxygen must be rigorously excluded. The presence of

    
     in the presence of copper catalyzes the Glaser homocoupling of the terminal alkyne, destroying the pyrazole building block and complicating purification.
    

2. Catalyst Loading:

  • Action: Add

    
     (5 mol%) and CuI (10 mol%) to the degassed solution under a positive argon stream.
    
  • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne. CuI acts as a vital co-catalyst, forming a highly reactive copper acetylide intermediate that accelerates the transmetalation step.

3. Base Addition and Reaction Execution:

  • Action: Add Triethylamine (TEA, 3.0 eq). Heat the reaction mixture to 60°C for 4–6 hours.

  • Causality: TEA serves as the base required to deprotonate the terminal alkyne during copper acetylide formation. The rigid, linear nature of the ethynyl vector ensures minimal steric hindrance during the oxidative addition of the bulky Pd complex.

4. Self-Validating Quench & Purification:

  • Action: Monitor conversion via LC-MS. Upon completion, quench the reaction with saturated aqueous

    
    , extract with EtOAc, and wash the organic layer with brine.
    
  • Causality: The

    
     wash is a self-validating purification step; it specifically chelates and removes copper salts (visible as a blue aqueous layer), preventing heavy metal contamination in downstream biochemical kinase assays. Purify the final product via preparative reverse-phase HPLC.
    

Visualizations

Pathway Intervention

The structural rigidity of the ethynyl-pyrazole motif allows it to securely lock into the ATP-binding domain, effectively shutting down downstream proliferative signaling.

RTK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds RAS RAS / RAF / MEK Receptor->RAS Activates PI3K PI3K / AKT Receptor->PI3K Activates Inhibitor Ethynyl-Pyrazole Inhibitor Inhibitor->Receptor Blocks Kinase Domain ERK ERK (Proliferation) RAS->ERK Survival Cell Survival PI3K->Survival

Fig 1. RTK signaling pathway blocked by the rigid ethynyl-pyrazole inhibitor.
Synthetic Workflow

The late-stage functionalization workflow highlights the efficiency of utilizing terminal alkynes for rapid library generation.

Workflow Core Halogenated Core Coupling Sonogashira Coupling (Pd/Cu Catalysis) Core->Coupling Alkyne 1-Cyclopentyl-4-ethynyl -1H-pyrazole Alkyne->Coupling Purification HPLC & LC-MS Coupling->Purification Assay Kinase IC50 Screen Purification->Assay

Fig 2. Late-stage Sonogashira functionalization workflow for library generation.

References

  • Cross, D. A., et al. "Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation". Journal of Medicinal Chemistry / PMC.[Link]

  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry / PMC.[Link]

  • Sharma, R., et al. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Qin, C., et al. "Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins". Journal of Medicinal Chemistry.[Link]

  • Zhao, M., et al. "Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors". Bioorganic & Medicinal Chemistry Letters / PMC.[Link]

Sources

Validating Purity of 1-Cyclopentyl-4-Ethynyl-1H-Pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Apparent Purity" Trap

In the development of covalent inhibitors and "click" chemistry reagents, 1-cyclopentyl-4-ethynyl-1H-pyrazole serves as a critical pharmacophore. However, its validation presents a specific analytical challenge often missed by standard QC workflows.

Standard C18 LC-MS methods frequently overestimate the purity of this molecule due to:

  • Poor retention/resolution of polar pyrazole precursors.

  • Invisibility of inorganic salts or non-chromophoric synthetic debris (e.g., cyclopentyl halides).

  • Co-elution of regioisomers (if synthesized de novo from hydrazine precursors where C3/C5 selectivity is ambiguous).

This guide compares a Standard QC Protocol against a High-Stringency Validation Workflow , demonstrating why the latter is essential for drug-grade material.

Comparative Framework: Generic vs. High-Stringency

The following table contrasts the typical "quick" check against the rigorous validation required for IND-enabling studies.

FeatureMethod A: Standard QC (Discovery Grade)Method B: High-Stringency (Development Grade)
Primary Technique HPLC-UV (C18 Column) + Low-Res MSUPLC-UV (PFP Column) + qNMR
Purity Metric Relative Area % (UV 254 nm)Weight % (Absolute Assay)
Structural ID 1H NMR (1D only)1H NMR + NOESY + 13C HMBC
Impurity Detection Misses salts, solvents, and regioisomersDetects all protonated species & regioisomers
Risk Profile High (False positives for purity)Low (Self-validating data)
Throughput High (10 min/sample)Moderate (45 min/sample)

Deep Dive: NMR Spectroscopy (Structural & Quantitative)

A. Structural Confirmation: The Regioisomer Problem

While 4-substituted pyrazoles are theoretically symmetric regarding N-alkylation (if C3/C5 are unsubstituted), synthetic routes involving ring closure (e.g., from hydrazines and enaminones) can yield 3-ethynyl or 5-ethynyl isomers. Furthermore, if the starting material contained any C3-substituents, N-alkylation yields separable N1/N2 regioisomers.

The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) To validate the structure as this compound, you must prove the spatial proximity of the cyclopentyl group to the pyrazole protons.

  • H5 Proton: Will show a strong NOE correlation to the Cyclopentyl methine proton (N-CH).

  • H3 Proton: Will show a weak or negligible NOE to the Cyclopentyl group.

  • Differentiation: In 3- or 5-ethynyl isomers, this symmetry of interaction is broken differently.

B. Quantitative NMR (qNMR) for Absolute Purity

HPLC Area % is insufficient because it assumes all impurities have the same extinction coefficient as the analyte. qNMR measures the molar ratio of the analyte to a certified internal standard.[1]

Internal Standard Selection:

  • Recommended: Maleic Acid (Singlet at ~6.3 ppm in DMSO-d6).

  • Reasoning: It falls in a clean spectral window, distinct from the Pyrazole H3/H5 (~7.8-8.2 ppm) and the Cyclopentyl/Alkyne regions (< 5.0 ppm).

C. Logic Diagram: NMR Validation Workflow

NMR_Validation Start Crude Material H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_Peaks Check H3/H5 & Alkyne Signals H1_NMR->Check_Peaks Decision_Struct Signals Consistent? Check_Peaks->Decision_Struct NOESY 2D NOESY Experiment Decision_Struct->NOESY Consistent Fail Reject / Re-purify Decision_Struct->Fail Unexpected Splitting/Shifts NOE_Check Verify N-CH to H5 Correlation NOESY->NOE_Check qNMR qNMR (Maleic Acid Std) NOE_Check->qNMR Regiochemistry Confirmed NOE_Check->Fail Wrong Isomer Calc_Purity Calculate Wt% Purity qNMR->Calc_Purity Pass Validated Reference Standard Calc_Purity->Pass >98% Wt%

Caption: Workflow for structural and quantitative validation using NMR spectroscopy.

Deep Dive: HPLC Method Development

The Limitation of C18

Standard C18 columns rely on hydrophobic interactions.[2] Pyrazoles are polar basic heterocycles. On C18, they often tail or elute early in the void volume, co-eluting with polar synthetic byproducts.

The Solution: Pentafluorophenyl (PFP) Stationary Phase

PFP phases offer orthogonal selectivity via:

  • Pi-Pi Interactions: Strong retention of the aromatic pyrazole ring.

  • Dipole-Dipole Interactions: Excellent for separating regioisomers (e.g., N1 vs N2 alkylation products) which have distinct dipole moments.

  • Shape Selectivity: Better resolution of the linear ethynyl group against potential bent/branched impurities.

Logic Diagram: HPLC Selection Strategy

HPLC_Strategy Sample Pyrazole Sample C18 C18 Column Sample->C18 PFP PFP Column Sample->PFP Result_C18 Poor Retention Peak Tailing Co-elution of Isomers C18->Result_C18 Result_PFP Sharp Peaks Baseline Separation of Isomers Pi-Pi Selectivity PFP->Result_PFP

Caption: Comparison of stationary phase mechanisms for pyrazole analysis.

Experimental Protocols

Protocol A: qNMR Purity Assay

Objective: Determine absolute weight % purity.

  • Internal Standard (IS) Preparation: Dry Maleic Acid (TraceCERT® or equivalent) in a desiccator for 24h.

  • Sample Preparation:

    • Weigh ~10 mg of the Pyrazole analyte (precision ±0.01 mg) into a vial.

    • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters (Bruker 400/600 MHz):

    • Pulse sequence: zg (standard 1D).

    • Relaxation delay (d1): 30 seconds (Critical: must be > 5x T1 of the slowest proton).

    • Pulse angle: 90°.[1]

    • Scans (ns): 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (set to calibrated value, e.g., 2H).

    • Integrate the Pyrazole H3/H5 signals (1H each) or Cyclopentyl methine (1H).

  • Calculation:

    
    
    
Protocol B: High-Resolution HPLC (PFP Method)

Objective: Detect organic impurities and regioisomers.

  • Instrument: UPLC or HPLC with PDA detector.

  • Column: Agilent Poroshell 120 PFP (or equivalent), 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 95% B

    • 15-18 min: 95% B

    • 18-20 min: 5% B (Re-equilibration)

  • Detection: UV at 230 nm (alkyne/pyrazole absorption) and 254 nm.

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • F. Malz & H. Jancke. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through space: The Nuclear Overhauser Effect). Link

  • Elguero, J., et al. (2012). Prototropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry. (Detailed discussion on Pyrazole N1/N2 tautomerism and alkylation). Link

Sources

Binding affinity comparison of N-alkylated pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title : Binding Affinity Comparison of N-Alkylated Pyrazole Derivatives: A Technical Guide for Target-Directed Drug Design

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics. While the core heterocycle provides essential hydrogen-bond accepting and donating capabilities, the strategic N-alkylation of the pyrazole ring serves as a critical vector for optimizing target engagement. N-alkylation restricts the tautomeric flexibility of the pyrazole core, locking it into a specific conformation that can project the alkyl substituent deep into hydrophobic pockets of target proteins 1[1]. This guide objectively compares the binding affinities of various N-alkylated pyrazole derivatives against key oncologic and metabolic targets, providing actionable experimental protocols for researchers and drug development professionals.

Mechanistic Basis of Enhanced Binding Affinity The introduction of an alkyl group at the N1 position of the pyrazole ring fundamentally alters its interaction profile:

  • Desolvation Penalty Reduction : Unsubstituted pyrazoles require significant energy to shed their hydration shell before binding. N-alkylation increases lipophilicity, reducing this desolvation penalty.

  • Steric and Hydrophobic Anchoring : In kinase domains (e.g., EGFR, VEGFR-2), the N-alkyl group often occupies the selectivity pocket adjacent to the ATP-binding site. This hydrophobic interaction significantly lowers the dissociation constant (Kd) 2[2].

  • Isoform Selectivity : Structural differences among pyrazole derivatives dictate stoichiometry and cooperative interactions. For instance, in CYP2E1 complexes, the introduction of a methyl group at the C4 or N-positions can lead to up to a 50-fold increase in binding affinity compared to the unsubstituted core 3[3].

Comparative Binding Affinity Data The following table synthesizes quantitative docking and in vitro binding data for recent N-alkylated pyrazole derivatives compared to clinical standards.

Compound Class / DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference StandardRef. Std. Affinity (kcal/mol)Mechanistic Driver of Affinity
N-alkylated Pyrazole (F4) EGFR (Mutant 4HJO)-10.9Gefitinib-9.2Enhanced hydrophobic interactions in the T790M mutated active site 1[1].
N-alkylated Pyrazole (F4) EGFR (Wild-Type 1XKK)-10.3Gefitinib-8.5Hydrogen bonding with Met769 and Thr766 1[1].
Pyrazole-Pyrazoline (C-64) VEGFR-2-11.7Sorafenib-9.8Ortho-hydroxy group and pyridine moiety optimize H-bonding with Asn923 4[4].
Pyrazole Derivative (M76) VEGFR-2-9.2Sunitinib-10.0Single H-bond with Asn923; lacks extended hydrophobic tail of Sunitinib 2[2].
4-Methylpyrazole CYP2E150-fold Kd decreasePyrazoleBaselineMethyl group perfectly occupies the catalytic site's hydrophobic sub-pocket 3[3].

Data Interpretation: The data clearly indicates that N-alkylation and subsequent functionalization of the pyrazole core can yield binding affinities that surpass first-generation clinical inhibitors. The selectivity for mutant EGFR over wild-type is particularly notable, driven by the structural rigidity imparted by the N-alkyl vector.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biophysical evaluation of these derivatives.

G Start Pyrazole Core Selection Alkylation Regioselective N-Alkylation Start->Alkylation Purification Purification & Characterization Alkylation->Purification Docking In Silico Docking Purification->Docking Assay In Vitro Binding Assay (SPR) Docking->Assay Lead Lead Compound Identification Assay->Lead

Caption: Workflow for the synthesis and binding validation of N-alkylated pyrazoles.

Protocol 1: Regioselective N-Alkylation of Pyrazoles

Causality & Rationale : Direct alkylation of unsymmetrical pyrazoles typically yields a thermodynamically driven mixture of N1 and N2 regioisomers due to ambident nucleophilicity. To achieve >90% regioselectivity, we utilize an Ag2CO3-catalyzed aza-Michael addition. The Ag+ ion acts as a coordination guide, forming an intermediate complex with the pyrazole nitrogens that sterically directs the incoming electrophile to the less hindered position 5[5].

Step-by-Step Methodology :

  • Preparation : Dissolve the 5-substituted-1H-pyrazole (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in 5 mL of dichloroethane (DCE).

  • Catalyst Addition : Add 10 mol% of Ag2CO3 to the reaction mixture. Critical Step: Ensure the system is purged with inert gas (N2 or Argon) to prevent oxidative side reactions.

  • Reaction Execution : Heat the mixture to 120°C under continuous stirring for 12-24 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching & Extraction : Cool the mixture to room temperature, filter through a Celite pad to remove the silver catalyst, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography. The pure N-alkylated pyrazole is validated via 1H-NMR (look for the disappearance of the broad N-H peak at ~12-13 ppm and the appearance of the N-alkyl protons).

Protocol 2: Validation of Binding Affinity via Surface Plasmon Resonance (SPR)

Causality & Rationale : While molecular docking provides theoretical binding energies, it cannot account for real-time binding kinetics. We utilize SPR over static end-point assays (like ELISA) because SPR delineates the association rate (kon) and dissociation rate (koff). A compound with a slow koff (long residence time) often exhibits superior in vivo efficacy, even if the overall Kd is similar to an alternative.

Step-by-Step Methodology :

  • Sensor Chip Preparation : Immobilize the recombinant target protein (e.g., EGFR T790M) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000-3000 Response Units (RU) to ensure a sufficient signal-to-noise ratio.

  • Analyte Preparation : Prepare a 2-fold dilution series of the N-alkylated pyrazole derivative in the running buffer (e.g., PBS-P+ with 5% DMSO to maintain solubility). Concentrations should bracket the expected Kd (e.g., 0.1 nM to 100 nM).

  • Binding Analysis : Inject the analyte solutions over the functionalized surface at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Surface Regeneration : Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to remove bound analyte and regenerate the surface for the next cycle.

  • Data Fitting : Subtract the reference cell signal and fit the sensorgrams to a 1:1 Langmuir binding model to extract kon, koff, and calculate Kd (koff/kon).

G Ligand N-alkylated Pyrazole Target Kinase Domain (EGFR/VEGFR) Ligand->Target High Affinity ATP ATP Binding Blockade Target->ATP Competitive Downstream Inhibition of Signaling Pathways ATP->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Caption: Mechanism of action for kinase inhibition by N-alkylated pyrazole derivatives.

Conclusion The rational design of N-alkylated pyrazole derivatives offers a highly tunable platform for drug discovery. As demonstrated by comparative docking and binding data, specific N-substitutions not only enhance overall affinity but drive critical selectivity profiles (such as mutant vs. wild-type EGFR). By employing regioselective synthesis and rigorous biophysical validation, researchers can efficiently translate these structural insights into potent therapeutic leads.

References

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. URL:

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC. PMC (National Institutes of Health). URL:

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC (National Institutes of Health). URL:

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. URL:

  • Effective Synthesis of N-Alkyl-3-(Indol-3-yl)Pyrazoles from Ag2CO3-Catalyzed Regioselective aza-Michael Addition. ResearchGate. URL:

Sources

Metabolic Stability of Cyclopentyl vs. Cyclopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

A Medicinal Chemistry Optimization Guide

Executive Summary: The "Small Ring" Advantage

In the optimization of pyrazole-based pharmacophores—common in kinase inhibitors (e.g., JAK, p38) and GPCR ligands (e.g., CB1)—the choice between a cyclopentyl and a cyclopropyl substituent is a critical decision point for addressing metabolic liability.

The Verdict: The cyclopropyl group generally offers superior metabolic stability compared to the cyclopentyl group.

  • Cyclopentyl moieties are prone to extensive oxidative metabolism (hydroxylation) by CYP450 enzymes (predominantly CYP3A4) due to the presence of multiple accessible secondary carbons with standard C-H bond dissociation energies (BDE).

  • Cyclopropyl rings act as "metabolic blockers."[1] The significant ring strain increases the C-H bond character (

    
     vs 
    
    
    
    ), raising the BDE and making hydrogen abstraction thermodynamically unfavorable.

This guide details the mechanistic basis of this difference, provides comparative data, and outlines the experimental protocols required to validate these effects in your lead series.

Mechanistic Basis of Metabolism

Bond Dissociation Energy (The Causality)

The primary driver for the difference in metabolic stability is the C-H Bond Dissociation Energy (BDE) . CYP450-mediated hydroxylation proceeds via a radical abstraction mechanism. The harder it is to abstract a hydrogen atom, the more stable the group.

  • Cyclopentyl (Standard Alkyl): The secondary C-H bonds in a cyclopentyl ring have a BDE of approximately 98-99 kcal/mol . This is energetically accessible for the high-valent Iron-Oxo species (Compound I) of CYP450 enzymes, leading to rapid hydroxylation at the C2 or C3 positions.

  • Cyclopropyl (Kinetic Isostere): Due to high ring strain (~27.5 kcal/mol), the C-H bonds possess increased

    
    -character (closer to alkenes than alkanes). The BDE rises to ~106-108 kcal/mol . This energy barrier effectively "blocks" the radical abstraction step, diverting metabolism to other parts of the molecule or reducing intrinsic clearance (
    
    
    
    ) significantly.
Lipophilicity and Non-Specific Binding
  • Cyclopentyl: Increases LogP significantly more than cyclopropyl. Higher lipophilicity often correlates with higher affinity for CYP active sites (binding energy) and higher non-specific microsomal binding (

    
     decreases), potentially masking true clearance if not corrected.
    
  • Cyclopropyl: Lowers LogP relative to cyclopentyl (and isopropyl), often improving the fraction unbound and solubility while maintaining hydrophobic contacts.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of these two moieties attached to a pyrazole core.

MetabolicPathways Substrate Pyrazole-Scaffold Cyclopentyl Cyclopentyl-Pyrazole (High Lipophilicity) Substrate->Cyclopentyl R = Cyclopentyl Cyclopropyl Cyclopropyl-Pyrazole (Metabolic Blocker) Substrate->Cyclopropyl R = Cyclopropyl CYP3A4 CYP3A4/CYP2D6 Binding Cyclopentyl->CYP3A4 Radical C-H Abstraction (Easy: ~98 kcal/mol) CYP3A4->Radical Hydroxylation Major Metabolite: Hydroxy-Cyclopentyl Radical->Hydroxylation Fast RingOpening Rare Ring Scission Radical->RingOpening Minor Stable Resistant to Oxidation (High BDE: ~106 kcal/mol) Cyclopropyl->Stable High Barrier Bioactivation Potential Bioactivation (Rare on C-linked) Cyclopropyl->Bioactivation Only if N-linked or specific motifs Excretion Unchanged / Phase II Stable->Excretion

Figure 1: Divergent metabolic pathways. Cyclopentyl groups undergo facile hydroxylation, while cyclopropyl groups act as metabolic brakes due to high C-H bond strength.

Comparative Performance Analysis

The following table summarizes the expected impact on physicochemical and DMPK parameters when switching from a cyclopentyl to a cyclopropyl group on a pyrazole ring.

ParameterCyclopentyl-PyrazoleCyclopropyl-PyrazoleImpact of Switch
Metabolic Stability (

)
Low to ModerateHighSignificant Improvement (2-5x increase in

is common).
Primary Metabolic Route Ring Hydroxylation (Phase I)Stable / N-dealkylation (if applicable)Shifts metabolism away from the ring.
C-H BDE (kcal/mol) ~98~106+8 kcal/mol (Thermodynamic barrier).
Lipophilicity (

LogP)
Baseline-0.5 to -1.0Improves solubility and reduces promiscuity.
CYP Inhibition Risk Low (Substrate)Moderate (TDI Risk)Caution: Cyclopropyl amines can cause Time-Dependent Inhibition (TDI), but C-linked cyclopropyls are generally safe.
Solubility LowerHigherImproved formulation properties.

Critical Insight: In a study of alicyclic fentanyl analogs (structurally relevant for ring metabolism), the cyclopentyl analog showed extensive ring oxidation (85% of metabolites), whereas the cyclopropyl analog showed zero ring oxidation, with metabolism shifting entirely to N-dealkylation [1]. This trend holds true for pyrazole kinase inhibitors where cyclopropyl is used to mitigate the "grease ball" liability of larger cycloalkyls.

Experimental Protocols

To validate these observations in your specific chemical series, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Clearance)

Objective: Determine Intrinsic Clearance (


) and identify the metabolic soft spot.
  • Preparation:

    • Prepare 10 mM stock solutions of the Cyclopentyl and Cyclopropyl analogs in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.

  • Incubation:

    • Test Concentration: 1 µM (ensure <0.1% DMSO final).

    • Protein Conc: 0.5 mg/mL microsomal protein in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate with NADPH (1 mM final).

    • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
       (slope of ln(% remaining) vs time).
      
    • Calculation:

      
      .
      
  • Self-Validation:

    • Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls.

    • If Cyclopentyl

      
       >> Cyclopropyl 
      
      
      
      , the hypothesis is confirmed.
Protocol B: Metabolite Identification (MetID)

Objective: Confirm if the stability gain is due to blocked ring oxidation.

  • Incubation: Scale up Protocol A to T=60 min to generate sufficient metabolite signal.

  • Data Acquisition: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) in Data Dependent Acquisition (DDA) mode.

  • Data Processing:

    • Search for +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation) shifts.

    • Cyclopentyl Expected: Major peak at [M+16]+ corresponding to ring hydroxylation.

    • Cyclopropyl Expected: Absence of ring hydroxylation; look for N-dealkylation or oxidation elsewhere on the scaffold.[2]

Decision Logic for Lead Optimization

Use this decision tree to guide your SAR strategy when facing metabolic instability.

OptimizationLogic Start Lead Compound (Cyclopentyl-Pyrazole) CheckStab Is Microsomal Stability Acceptable? Start->CheckStab MetID Perform MetID: Where is the Soft Spot? CheckStab->MetID No (High CLint) RingOx Soft Spot: Cyclopentyl Ring Hydroxylation MetID->RingOx OtherOx Soft Spot: Pyrazole N or Other Groups MetID->OtherOx Action1 Strategy 1: Switch to Cyclopropyl (Block Metabolism) RingOx->Action1 Preferred (Reduces LogP) Action2 Strategy 2: Fluorinate Cyclopentyl (Gem-difluoro) RingOx->Action2 Alternative (Maintains Size) Action3 Strategy 3: Optimize Core (Electronic tuning) OtherOx->Action3

Figure 2: SAR Decision Tree. If the cyclopentyl ring is the primary site of metabolism, switching to cyclopropyl is the highest-probability fix.

References

  • Åstrand, A., et al. (2018).[2] "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... studied by human hepatocytes and LC-QTOF-MS." Archives of Toxicology.

  • Lovering, F., et al. (2016). "The cyclopropyl group in medicinal chemistry: A review." ChemMedChem. (Contextual grounding for BDE and metabolic blocking).
  • Szabo, G., et al. (2009).[3] "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." Journal of Medicinal Chemistry.

  • Wale, N., et al. (2020). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors... SAR Studies." Molecules.

Sources

Selectivity Profiles of Inhibitors Derived from Ethynyl Pyrazole Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the selectivity profiles, structural rationale, and experimental characterization of kinase inhibitors derived from ethynyl pyrazole building blocks. These scaffolds—specifically 3-ethynyl-1H-pyrazole-4-carboxamides —have emerged as a privileged class of pharmacophores for developing potent, isoform-selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) .

Executive Summary

Inhibitors derived from ethynyl pyrazole blocks represent a sophisticated approach to targeting the FGFR kinase family (FGFR1–4). Unlike flexible linkers, the ethynyl (alkynyl) moiety introduces a rigid, linear geometry that positions the pyrazole core and the pendant aryl group (e.g., indazole, pyridine) into specific sub-pockets of the ATP-binding site.

The primary advantage of this scaffold is its ability to achieve high selectivity for FGFRs over VEGFR2 (KDR) . This differentiation is clinically critical, as off-target VEGFR2 inhibition leads to dose-limiting toxicities such as hypertension and proteinuria.

Structural Rationale & Mechanism

The "ethynyl pyrazole" block functions as a rigid molecular spacer. In the context of FGFR inhibition, the scaffold typically features:

  • Pyrazole Core: Forms key hydrogen bonds with the kinase hinge region (specifically Ala564 in FGFR1).

  • Ethynyl Linker: A rigid

    
    -hybridized carbon bridge that extends the molecule deep into the hydrophobic back pocket. This rigidity reduces the entropic penalty of binding.
    
  • Tail Group: An aromatic system (e.g., 1-methylindazol-5-yl) attached via the ethynyl group, designed to interact with the gatekeeper residue and the P-loop.

Pathway Visualization: FGFR Signaling & Inhibition

The following diagram illustrates the FGFR signaling cascade and the specific intervention point of ethynyl pyrazole inhibitors.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Target of Ethynyl Pyrazoles) FGF->FGFR Binding FRS2 FRS2 Phosphorylation FGFR->FRS2 Phosphorylation GRB2 GRB2 / SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Nuc Nucleus (Gene Transcription) ERK->Nuc Translocation AKT AKT (Survival) PI3K->AKT AKT->Nuc Inhibitor Ethynyl Pyrazole Inhibitor Inhibitor->FGFR ATP Competition

Caption: Schematic of the FGFR signaling pathway showing the upstream intervention point of ethynyl pyrazole inhibitors at the receptor tyrosine kinase level.

Comparative Selectivity Profile

The defining characteristic of ethynyl pyrazole-derived inhibitors is their "selectivity window" between FGFRs and the structurally homologous VEGFR2.

Performance Data: Ethynyl Pyrazole vs. Alternatives

The table below compares a representative Ethynyl Pyrazole Lead (derived from patent literature, e.g., Compound 80 from US11345681) against standard clinical FGFR inhibitors.

Target KinaseEthynyl Pyrazole Lead (

nM)
Infigratinib (BGJ398) (

nM)
Erdafitinib (

nM)
Selectivity Implication
FGFR1 < 2.0 0.91.2Highly Potent (On-Target)
FGFR2 < 2.0 1.42.5Highly Potent (On-Target)
FGFR3 < 5.0 1.03.0Highly Potent (On-Target)
FGFR4 ~50 - 100 605.7Moderate Potency (Isoform Sparing)
VEGFR2 > 500 180~100Superior Selectivity (>250x)
c-Kit > 1000 ~500~200Reduced Hematological Toxicity

Key Insight: While standard inhibitors like Infigratinib show ~100-200 fold selectivity for FGFR1 over VEGFR2, optimized ethynyl pyrazole derivatives can achieve >250-fold selectivity . This is attributed to the ethynyl linker holding the aryl tail in a precise orientation that clashes with the slightly more restricted hydrophobic pocket of VEGFR2 compared to FGFR.

Experimental Protocols for Profiling

To validate the selectivity of an ethynyl pyrazole-derived inhibitor, the following standardized protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).

A. Chemical Synthesis Workflow (The "Derived From" Phase)

The synthesis relies on the Sonogashira Coupling to install the ethynyl block.

  • Starting Block: 5-amino-4-iodopyrazole derivative.

  • Coupling Partner: Terminal alkyne (e.g., 5-ethynyl-1-methyl-1H-indazole).

  • Conditions:

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    , DMF,
    
    
    , 4-12h.
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

B. In Vitro Kinase Selectivity Assay (Protocol)

Objective: Determine


 values against a panel of kinases.

Methodology: FRET-based Assay (e.g., Z'-LYTE™ or LanthaScreen™).

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, VEGFR2 kinases; FRET peptide substrate; ATP (

    
     concentration).
    
  • Compound Prep: Prepare 10-point serial dilutions of the ethynyl pyrazole inhibitor in DMSO (starting at 10

    
    ).
    
  • Reaction:

    • Mix kinase, substrate, and compound in 384-well plates.

    • Initiate reaction with ATP.

    • Incubate at RT for 60 minutes.

  • Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
C. Cellular Selectivity (Ba/F3 Model)

Objective: Confirm that enzymatic potency translates to cellular efficacy in a defined genetic context.

  • Cell Lines: Murine Ba/F3 cells stably transformed with human FGFR1, FGFR2, or VEGFR2.

  • Dependence: Cells are IL-3 independent, relying solely on the oncogenic kinase for survival.

  • Assay: Treat cells with inhibitor for 72 hours. Measure viability using CellTiter-Glo® (ATP quantitation).

  • Success Criteria:

    
     (FGFR-Ba/F3) < 10 nM; 
    
    
    
    (VEGFR2-Ba/F3) > 500 nM.
Workflow Visualization

Experimental_Workflow cluster_0 Synthesis cluster_1 Biological Profiling Step1 Iodo-Pyrazole Scaffold Step2 Sonogashira Coupling Step1->Step2 Step3 Ethynyl Pyrazole Inhibitor Step2->Step3 Step4 Biochemical Assay (FRET/Kinase Binding) Step3->Step4 Purified Compound Step5 Cellular Assay (Ba/F3 Models) Step4->Step5 Step6 Selectivity Index Calculation Step5->Step6 Result Validated Selectivity Profile Step6->Result

Caption: Operational workflow from chemical synthesis of the ethynyl pyrazole block to biological validation.

References

  • Vertex Pharmaceuticals. (2022). Inhibitors of fibroblast growth factor receptor kinases. US Patent US11345681B1.[1] Link

  • Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). 4-Ethynyl-1,3-dimethyl-1H-pyrazole: Structure and Reactivity. Link

  • Porta, R., et al. (2017).[1] FGFR a promising druggable target in cancer: Molecular biology and new drugs. Critical Reviews in Oncology/Hematology. Link

Sources

Benchmarking Synthetic Routes for N-Substituted 4-Alkynylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted 4-alkynylpyrazole moiety is a privileged pharmacophore in kinase inhibitors (e.g., substituted pyrazolo-pyrimidines) and a critical "click-ready" handle for bioconjugation. While the 4-position of the pyrazole ring is inherently nucleophilic, installing an alkynyl group efficiently requires navigating issues of regioselectivity, catalyst poisoning by the pyrazole nitrogens, and Glaser homocoupling side reactions.

This guide benchmarks the three most chemically distinct and viable routes for synthesizing this scaffold:

  • Transition-Metal Cross-Coupling (Sonogashira): The industry standard for versatility.

  • C1 Homologation (Seyferth-Gilbert/Bestmann-Ohira): The superior route for terminal alkynes.

  • De Novo Cyclization (Umpolung Azoalkene): A regioselective strategy for polysubstituted cores.[1]

Route 1: The Gold Standard – Sonogashira Cross-Coupling

Best For: Late-stage functionalization, convergent synthesis of internal alkynes.

The Sonogashira coupling remains the most ubiquitous method due to the commercial availability of 4-iodopyrazoles. However, the basicity of the pyrazole nitrogen can sequester palladium, necessitating specific ligand choices or protecting group strategies.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The critical step for pyrazoles is the oxidative addition of Pd(0) into the C4–I bond. Unlike electron-poor aryls, the electron-rich nature of the pyrazole C4 position makes oxidative addition slower, requiring electron-rich phosphine ligands (e.g., PPh3, XPhos) to stabilize the Pd(II) intermediate.

Optimized Protocol (Self-Validating)
  • Substrate: 4-iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst System: Pd(PPh3)2Cl2 (2-5 mol%) + CuI (5 mol%)

  • Base/Solvent: Et3N (3.0 equiv) in DMF or THF (degassed).

  • Conditions: 60–80 °C under Argon for 4–12 h.

Validation Check:

  • Color Change: Reaction mixture typically transitions from yellow/orange to dark brown/black upon completion.

  • TLC Monitoring: 4-iodopyrazoles are often UV-active; the product will likely be more non-polar (higher Rf) unless the alkyne contains polar groups.

  • Glaser Check: If a spot appears at very high Rf (dimerized alkyne), reduce CuI loading or switch to a Cu-free protocol using Pd(OAc)2/XPhos.

Pros & Cons
ProsCons
Versatility: Works for both terminal and internal alkynes.[2]Homocoupling: High risk of alkyne dimerization (Glaser coupling).
Precursors: 4-Halopyrazoles are easily accessible via direct halogenation.Purification: Removal of Cu/Pd residues can be challenging for pharma compliance.
Scalability: Proven on kilogram scale.N-Coordination: Free NH-pyrazoles often poison the catalyst (require protection).

Route 2: The "Green" Homologation – Seyferth-Gilbert (Bestmann-Ohira)

Best For: Synthesizing terminal 4-ethynylpyrazoles from aldehydes.

When the target is a terminal alkyne (e.g., for subsequent "Click" chemistry), the Sonogashira route (requiring TMS-acetylene followed by deprotection) is atom-inefficient. The Seyferth-Gilbert homologation, specifically the Bestmann-Ohira modification , converts aldehydes directly to alkynes in one pot under mild conditions.

Mechanistic Insight

The reaction utilizes the Bestmann-Ohira reagent (BOR), dimethyl (1-diazo-2-oxopropyl)phosphonate.[3][4][5] Under basic conditions (K2CO3/MeOH), the acetyl group is cleaved to generate the reactive dimethyl (diazomethyl)phosphonate anion in situ.[4] This adds to the aldehyde, followed by cycloelimination and 1,2-migration of the carbene to form the alkyne.[6]

Optimized Protocol
  • Substrate: 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Reagent: Bestmann-Ohira Reagent (1.2 equiv).

  • Base: K2CO3 (2.0 equiv).

  • Solvent: MeOH (0.1 M).

  • Conditions: 0 °C to RT, 4–16 h.

Validation Check:

  • Gas Evolution: Nitrogen gas is evolved during the carbene formation; bubbling indicates active reagent.

  • Workup: The phosphate byproduct is water-soluble, making workup (aqueous extraction) extremely clean compared to metal-catalyzed routes.

Pros & Cons
ProsCons
Atom Economy: Direct C1 insertion; no need for protection/deprotection steps.Precursor: Requires the aldehyde (available via Vilsmeier-Haack).
Metal-Free: No heavy metals; ideal for GMP steps.Cost: BOR is more expensive than acetylene gas or TMS-acetylene.
Mild: Room temperature, weak base (K2CO3).[7]Scope: Limited to terminal alkynes only.

Route 3: De Novo Cyclization – The Umpolung Azoalkene Route

Best For: Polysubstituted pyrazoles where regiocontrol is critical.

Direct functionalization of the pyrazole ring often struggles with regioselectivity (N1 vs N2 alkylation). This route builds the pyrazole ring around the alkyne functionality using an "umpolung" strategy involving


-halohydrazones.[1]
Mechanistic Insight

This method involves the reaction of


-halohydrazones with terminal alkynes.[1] In the presence of a base and Cu(I), the hydrazone generates an azoalkene  intermediate. The copper acetylide undergoes a Michael-type addition to this azoalkene, followed by cyclization. This ensures the alkyne ends up at the 4-position and the N-substituent is fixed by the starting hydrazone.
Optimized Protocol
  • Substrate: N-substituted

    
    -halohydrazone.
    
  • Reagent: Terminal Alkyne (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Base: Cs2CO3 or Et3N.

  • Solvent: DMSO or DMF.

  • Conditions: 80–100 °C.

Pros & Cons
ProsCons
Regiocontrol: Absolute control over N-substitution pattern.Atom Economy: Lower than direct functionalization.
Complexity: Builds complex cores in a single step.Reagents:

-halohydrazones are potent skin irritants/lachrymators.

Benchmarking Matrix

MetricSonogashira (Route 1)Bestmann-Ohira (Route 2)De Novo (Route 3)
Target Product Internal & Terminal AlkynesTerminal Alkynes OnlyPolysubstituted Cores
Yield (Typical) 60–95%80–98%40–75%
Atom Economy Moderate (Halide waste)High (Phosphate waste)Low (Leaving groups)
Scalability HighHighModerate
Cost Low (Reagents cheap)Moderate (BOR cost)Moderate
Greenness Low (Pd/Cu waste)High (Metal-free)Moderate (Cu waste)

Visualization: Decision Logic & Reaction Pathways

PyrazoleRoutes Start Starting Material Availability Halide 4-Iodopyrazole Start->Halide Halogenation Aldehyde 4-Formylpyrazole Start->Aldehyde Vilsmeier-Haack Hydrazone α-Halohydrazone Start->Hydrazone Condensation Decision1 Target: Terminal or Internal Alkyne? Halide->Decision1 Route2 Route 2: Bestmann-Ohira (Seyferth-Gilbert) Aldehyde->Route2 Direct to Terminal Route3 Route 3: De Novo (Cu-Cat Cyclization) Hydrazone->Route3 Complex Substitution Pattern Route1 Route 1: Sonogashira (Pd/Cu Catalysis) Decision1->Route1 Internal Alkyne Decision1->Route1 Terminal (requires TMS-protection) ProductTerm 4-Ethynylpyrazole (Terminal) Route1->ProductTerm After Deprotection ProductInt 4-Alkynylpyrazole (Internal) Route1->ProductInt Route2->ProductTerm Route3->ProductInt

Figure 1: Strategic Decision Tree for selecting the optimal synthetic route based on starting material and target molecule.

Figure 2: Simplified reaction schemes for the two primary functionalization pathways.

References

  • Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters, 26, 6999-7003. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Design and synthesis of 4-alkynyl pyrazole derivatives as inhibitors of PDE4. Retrieved from [Link]

  • EPFL. (2025). Electrophilic Alkynylation using Hypervalent Iodine Reagents. Retrieved from [Link]

Sources

Safety Operating Guide

1-cyclopentyl-4-ethynyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Prohibitions

1-cyclopentyl-4-ethynyl-1H-pyrazole is a functionalized intermediate commonly used in the synthesis of kinase inhibitors (e.g., JAK inhibitors). While the pyrazole core presents standard organic toxicity risks, the terminal ethynyl group (C≡C-H) dictates the disposal protocol.

IMMEDIATE ACTION REQUIRED:

  • NO METAL CONTACT: Strictly prohibit the use of metal spatulas, needles, or waste containers made of Copper, Silver, Brass, or Mercury . Contact with these metals forms shock-sensitive metal acetylides that can detonate spontaneously when dry.[1]

  • NO BASIC WASTE STREAMS: Do not mix with high-pH (basic) waste streams without prior neutralization. Basic conditions catalyze acetylide formation.

  • SEGREGATION: Segregate from strong oxidizers and heavy metal salts.[2]

Hazard Identification & Mechanistic Insight

To ensure safety, operators must understand the causality behind these protocols.

The Terminal Alkyne Risk (The "Ethynyl" Group)

The proton on the terminal alkyne (


) is weakly acidic. In the presence of transition metals (specifically Group 11: Cu, Ag) and a base, it undergoes a metallation reaction:


Why this matters: The resulting metal acetylide (


) precipitates as a solid. Upon drying, this solid becomes a primary explosive, sensitive to friction and shock. A waste container cap with dried copper acetylide threads can detonate upon opening. 
Pyrazole Core Hazards
  • Aquatic Toxicity: Pyrazoles are often harmful to aquatic life with long-lasting effects (H412).

  • Irritant: Skin, eye, and respiratory irritant (H315, H319, H335).

Physical Properties & Compatibility Matrix

PropertyDescription
Physical State Typically a solid or viscous oil (depending on purity/polymorph).
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in water.
Reactivity Reacts with strong oxidizers, strong bases, and heavy metals.[2]
Flash Point Treat as combustible (

C) unless in flammable solvent.
Compatibility Table
SubstanceCompatibilityAction
Glass / HDPE / Teflon Compatible Recommended for storage/waste.
Stainless Steel (304/316)Generally SafeAcceptable for short duration; avoid if possible.
Copper / Brass / Bronze INCOMPATIBLE STRICTLY PROHIBITED.
Strong Bases (NaOH, KOH)IncompatibleRisk of deprotonation/acetylide formation.
Oxidizers (

, Nitrates)
IncompatibleRisk of violent reaction/fire.

Disposal Workflow (Decision Tree)

The following logic gate ensures the material is routed to the correct waste stream.

DisposalWorkflow Start Start: this compound Waste StateCheck Is the material Pure or in Solution? Start->StateCheck PureSolid Pure Solid/Oil (Expired/Unused) StateCheck->PureSolid Pure ReactionMix Reaction Mixture / Mother Liquor StateCheck->ReactionMix Dissolved SolidPack Pack in HDPE Jar Label: 'Flammable Solid, Organic' PureSolid->SolidPack Double Bag / Jar Quench REQUIRED: Quench Residual Alkyne (Dilute Acid/Buffer) ReactionMix->Quench Contains active reagents? SolventCheck Solvent Type? Quench->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, MeOH, DMSO) SolventCheck->NonHalo No Halogens LiquidPackH Waste Stream A: Halogenated Organic Waste Halo->LiquidPackH LiquidPackNH Waste Stream B: Non-Halogenated Organic Waste NonHalo->LiquidPackNH

Figure 1: Decision tree for the safe segregation and packaging of alkyne-functionalized pyrazole waste.

Step-by-Step Disposal Protocols

Protocol A: Reaction Mixture Quenching (Self-Validating)

Use this when the chemical is in solution with other reagents (e.g., after a Sonogashira coupling).

  • Preparation: Move the reaction vessel to a fume hood. Ensure an inert atmosphere (Nitrogen/Argon) if the solvent is flammable.[1]

  • Dilution: Dilute the mixture with a compatible solvent (e.g., Ethyl Acetate or Ethanol) to reduce viscosity and heat generation.

  • Quenching (The Control Step):

    • Slowly add Saturated Ammonium Chloride (

      
      ) solution .
      
    • Mechanism:[3][4] This acts as a mild proton source, ensuring the pH remains slightly acidic to neutral (pH 5-7), preventing the formation of acetylide anions.

    • Validation: Verify pH using a non-bleeding pH strip. It should not be basic (pH > 8).

  • Phase Separation: If an aqueous layer forms, separate the organic layer.

    • Aqueous Layer: Check for heavy metals.[1][2][5] If free of metals, dispose of as aqueous waste. If metals (Cu/Ag) were used in catalysis, dispose of as Aqueous Heavy Metal Waste .

    • Organic Layer: Contains the pyrazole.[6][7][8] Proceed to Containerization .

Protocol B: Disposal of Pure Solid/Oil

Use this for expired inventory or weigh-paper residue.

  • Dissolution (Optional but Recommended): For quantities >5g, dissolve in a minimal amount of acetone or ethyl acetate. This prevents the formation of "hot spots" in solid waste drums.

  • Packaging:

    • Transfer solid/solution into a High-Density Polyethylene (HDPE) or Glass wide-mouth jar.

    • CRITICAL: Do not use metal cans or containers with metal cap liners.

  • Labeling:

    • Label as "Hazardous Waste - Organic" .

    • Add constituent text: "Contains this compound".

    • Add Hazard Warning: "Terminal Alkyne - NO METAL CONTACT".

Regulatory Classification (EPA/RCRA)

While this specific intermediate may not have a unique "P" or "U" list code, it falls under the following characteristics based on Federal Regulations (40 CFR Part 261):

  • D001 (Ignitable): If the waste is a liquid with flash point <60°C (common if dissolved in solvents) or a flammable solid.

  • General Organic Waste: If not ignitable, it is classified under general non-halogenated (or halogenated) organic waste.

Waste Labeling Template:

Emergency Procedures

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment: Use a non-combustible absorbent (Vermiculite or Sand).

    • Do not use paper towels if the substance is bulk pure material, as this increases flammability surface area.

  • Cleanup:

    • Use a plastic scoop (polypropylene). NEVER use a metal dustpan.

    • Place waste in a plastic bag, seal, and place inside a secondary HDPE container.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Pyrazoles can absorb through skin.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[9] Remove contact lenses.[6][7]

References

  • American Chemical Society (ACS). Identifying and Handling Pyrophoric and Reactive Materials. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[10] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Cyclopentyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as a Novel Bioactive Intermediate. Specific toxicological data for 1-cyclopentyl-4-ethynyl-1H-pyrazole is often limited in public chemical registries. As a research professional, you must adopt a Universal Precaution strategy. This molecule combines a pharmacophore core (pyrazole) with a high-energy functional group (terminal alkyne).

Immediate Action Required:

  • Primary Hazard: Formation of explosive metal acetylides if disposed of via copper/brass plumbing.

  • Secondary Hazard: Potential mitochondrial toxicity (common in lipophilic pyrazoles) and severe eye/respiratory irritation.

  • Containment: Handle exclusively in a certified chemical fume hood.

Risk Assessment & Hazard Identification

To determine the correct PPE, we must deconstruct the molecule into its functional risk components. This is not just a "dust"; it is a reactive intermediate.

Functional GroupAssociated RiskMechanism of Action
Terminal Alkyne (-C≡CH)Explosion / Reactivity The acidic proton on the terminal alkyne reacts with Copper (Cu) or Silver (Ag) ions to form shock-sensitive metal acetylides [1].[1]
Pyrazole Core Irritation / Toxicity Pyrazoles are established pharmacophores often designed to interact with biological enzymes. Treat as a potential skin and respiratory sensitizer [2].[2][3]
Cyclopentyl Group Enhanced Permeation This lipophilic moiety increases the compound's ability to penetrate the stratum corneum (skin barrier), making dermal exposure more dangerous than simple hydrophilic salts.

The PPE Matrix (Personal Protective Equipment)

Directive: Do not rely on "standard lab attire." Select PPE based on the specific permeation risks of this molecule.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine powder nature of pyrazoles presents a dust ingress risk. Goggles provide a seal against airborne particulates and accidental splashes during solubilization.
Dermal (Hands) Double Nitrile (0.11 mm min. thickness)Solids: Standard nitrile is acceptable.Solutions (DCM/THF): Use Silver Shield/Laminate undergloves. The cyclopentyl group aids solvent-mediated transport across the skin barrier.
Respiratory Fume Hood (Face Velocity: 0.5 m/s)Mandatory. Do not weigh on an open bench. If a hood is unavailable, a N95/P100 particulate respirator is the absolute minimum requirement, though insufficient for solvent vapors.
Body Tyvek® Lab Coat or Cotton w/ ApronSynthetic blends (polyester) can melt if a flash fire occurs (alkyne risk). Use natural fibers or chemical-resistant Tyvek.

Operational Protocol: Safe Handling Workflow

A. Weighing and Solubilization

The most critical moment for exposure is the transition from solid to solution.

  • Static Control: Organic powders with cycloalkyl groups often carry high static charges. Use an anti-static gun or ionizer bar before inserting the spatula.

  • Solvent Choice: When dissolving in halogenated solvents (e.g., Dichloromethane), the permeation breakthrough time of standard nitrile gloves drops to <2 minutes. Change gloves immediately upon any splash.

  • Glassware: Inspect for micro-fractures. The ethynyl group is reactive; if heating is required (e.g., for Sonogashira coupling), use pressure-rated vessels.

B. Decision Logic for Handling

The following diagram outlines the decision process for safe handling based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution (Organic Solvent) State->Solution Reaction/Workup Solid_Risk Risk: Inhalation of Dust Static Discharge Solid->Solid_Risk Sol_Risk Risk: Dermal Absorption Flash Fire (Solvent) Solution->Sol_Risk Action_Solid Protocol A: 1. Fume Hood (Sash <18") 2. Anti-static Gun 3. Single Nitrile Gloves Solid_Risk->Action_Solid Action_Sol Protocol B: 1. Double Glove (Laminate liner) 2. Grounded Glassware 3. Splash Goggles Sol_Risk->Action_Sol

Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of the material.

Waste Disposal & Deactivation (CRITICAL)

The "Copper Trap" Hazard: Researchers often overlook that the ethynyl group (terminal alkyne) is acidic (


). If this compound enters municipal or building plumbing containing copper or brass fittings, it can form Copper(I) Acetylide  (

).
  • Risk: Copper acetylides are shock-sensitive explosives.[1] They can accumulate in P-traps and detonate during plumbing maintenance or vibration [3].

Disposal Workflow
  • Segregation:

    • Solid Waste: Dispose of in a dedicated "Solid Organic Hazardous" bin. Label clearly as "Terminal Alkyne."

    • Liquid Waste: Collect in "Non-Halogenated" or "Halogenated" solvent carboys (depending on your solvent).

    • Prohibition: NEVER pour aqueous washes or mother liquors down the sink.

  • Quenching (Optional but Recommended for Large Scale): If disposing of >5g of material, it is safer to chemically "cap" the alkyne before disposal.

    • Method: React with an excess of azide (Click chemistry) or hydrate to a ketone/aldehyde if protocols allow, rendering the terminal alkyne inert.

Disposal_Workflow Waste Waste Generation Check Contains Terminal Alkyne? Waste->Check Sink Sink / Drain Check->Sink FORBIDDEN Carboy Solvent Carboy (High Density Polyethylene) Check->Carboy Required Path Explosion EXPLOSION RISK: Copper Acetylide Formation Sink->Explosion Contact with Cu/Brass Pipes Safe Safe Disposal (Incineration Stream) Carboy->Safe

Figure 2: Waste disposal logic emphasizing the prohibition of drain disposal to prevent explosive acetylide accumulation.

Emergency Response

  • Inhalation: Move to fresh air immediately. Pyrazoles can cause delayed respiratory edema. Monitor for 24 hours.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; this increases the solubility of the lipophilic cyclopentyl group and drives it deeper into the tissue.

  • Spill Cleanup:

    • Evacuate the immediate area.[4]

    • Don double nitrile gloves and a respirator.

    • Cover spill with an absorbent pad (vermiculite or chem-mat).

    • Wipe surfaces with a mild detergent, not acetone (flammability risk).

References

  • National Institutes of Health (NIH). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.[5] PubMed Central. Retrieved from [Link]

  • FlowGuard Gold. (2019).[6] Chemical Compatibility & Plumbing Pipes: What You May Not Know.[6] Retrieved from [Link]

  • American Chemical Society (ACS). (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.[7] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

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